Dalbinol
描述
属性
分子式 |
C23H22O8 |
|---|---|
分子量 |
426.4 g/mol |
IUPAC 名称 |
(1S,6S,13S)-13-hydroxy-6-(3-hydroxyprop-1-en-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
InChI |
InChI=1S/C23H22O8/c1-11(9-24)16-6-13-15(30-16)5-4-12-21(13)31-20-10-29-17-8-19(28-3)18(27-2)7-14(17)23(20,26)22(12)25/h4-5,7-8,16,20,24,26H,1,6,9-10H2,2-3H3/t16-,20-,23-/m0/s1 |
InChI 键 |
MYQAATJJIDGOMQ-GRWTVWFQSA-N |
产品来源 |
United States |
Foundational & Exploratory
Dalbinol: A Technical Guide to its Discovery, Isolation from Amorpha fruticosa, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dalbinol, a naturally occurring rotenoid, has been identified as a promising bioactive compound isolated from the plant Amorpha fruticosa. This technical guide provides an in-depth overview of the discovery of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological activities. The primary focus is on its anti-proliferative effects in hepatocellular carcinoma through the modulation of the β-catenin signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Biological Activity of this compound
This compound is a rotenoid, a class of heterocyclic organic compounds, that has been isolated from both the seeds and roots of Amorpha fruticosa, a plant belonging to the Fabaceae family.[1][2] Initial screenings of natural compound libraries identified this compound as a potential therapeutic agent.[3] Subsequent research has elucidated several of its biological activities, which are summarized in the table below.
Table 1: Summary of this compound's Biological Activities
| Biological Activity | Target/Pathway | Quantitative Data (IC50) | Source Plant Part | Reference |
| Anti-proliferative | β-catenin degradation in hepatocellular carcinoma cells | Not specified | Seeds | [3] |
| Tyrosinase Inhibition | Mushroom Tyrosinase | 2.1 µM (monophenolase) | Seeds | [4] |
| Neuraminidase Inhibition | Bacterial Neuraminidase | 8.34-16.74 µM | Roots | [1][2] |
Experimental Protocols: Isolation and Purification of this compound from Amorpha fruticosa
The following protocols are a composite of methodologies described in the scientific literature for the isolation and purification of this compound and other rotenoids from Amorpha fruticosa.
Plant Material and Extraction
-
Plant Material : Air-dried and powdered seeds (2 kg) or roots of Amorpha fruticosa are used as the starting material.[4]
-
Extraction :
-
The powdered plant material is extracted with methanol (B129727) (18 L) at room temperature for three weeks.[4] Alternatively, an acetone (B3395972) extract can be prepared from the roots.[2]
-
The crude methanol extract is concentrated under reduced pressure to yield a residue (284 g).[4]
-
The residue is suspended in water and partitioned successively with n-hexane, chloroform (B151607), and ethyl acetate.[1][4] The chloroform-soluble fraction is typically enriched with rotenoids, including this compound.
-
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography :
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
Fractions enriched with this compound are further purified by preparative HPLC.
-
Column : A C18 reverse-phase column is commonly used (e.g., Waters Prep Nova-Pak HR C-18 or Triart C18, 250 mm x 20 mm, 10 µm).[4]
-
Mobile Phase : A gradient system of methanol and water is typically employed. For example, a gradient from 10% to 100% methanol.[4]
-
Detection : The eluent is monitored by UV detection at a suitable wavelength (e.g., 254 nm).
-
Fractions containing pure this compound are collected, and the solvent is evaporated to yield the purified compound.
-
Structural Elucidation and Spectroscopic Data
The structure of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H-NMR | Data to be populated from further specific literature search |
| ¹³C-NMR | Data to be populated from further specific literature search |
| Mass Spec. | Molecular Formula: C₂₃H₂₂O₈[5] |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Isolation
References
- 1. mdpi.com [mdpi.com]
- 2. Flavanones and rotenoids from the roots of Amorpha fruticosa L. that inhibit bacterial neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Class of Tyrosinase Inhibitors, Rotenoids, from Amorpha fruticosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C23H22O8 | CID 44257412 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dalbinol's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dalbinol (B2462359), a natural rotenoid compound isolated from the seeds of Amorpha fruticosa L., has emerged as a promising candidate in cancer therapeutics. This technical guide delineates the molecular mechanisms through which this compound exerts its anti-neoplastic effects, with a primary focus on its activity in hepatocellular carcinoma (HCC). The core of this compound's action lies in its ability to suppress the Wnt/β-catenin signaling pathway, a critical cascade often dysregulated in various cancers. This compound promotes the degradation of β-catenin via the ubiquitin-proteasome pathway, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[1][2][3] This document provides a comprehensive overview of the signaling pathways affected by this compound, detailed experimental protocols for assessing its activity, and a summary of key quantitative data.
Introduction
Hepatocellular carcinoma (HCC) is a highly malignant tumor characterized by rampant cell proliferation, often linked to aberrant Wnt/β-catenin signaling.[1][2][3] The quest for novel chemotherapeutic agents has led to the exploration of natural compounds, with this compound being identified as a potent inhibitor of HCC cell growth.[1][2][3] This guide will provide an in-depth examination of the molecular underpinnings of this compound's anti-cancer activity, offering valuable insights for researchers and drug development professionals.
Core Mechanism of Action: Wnt/β-Catenin Signaling Pathway
The primary mechanism of action of this compound in cancer cells involves the targeted suppression of the Wnt/β-catenin signaling pathway.[1] In normal physiological conditions, β-catenin levels are tightly regulated by a destruction complex. However, in many cancers, including HCC, this pathway is constitutively active, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes promoting cell proliferation.
This compound intervenes in this pathway by promoting the degradation of β-catenin.[1][2][3] This action is mediated through the ubiquitin-proteasome system, a major cellular machinery for protein degradation.[1][2][3] By facilitating the ubiquitination and subsequent proteasomal degradation of β-catenin, this compound effectively reduces its intracellular levels, thereby inhibiting the downstream signaling that drives cancer cell growth.[1]
Cellular Effects of this compound
The targeted degradation of β-catenin by this compound culminates in two primary cellular outcomes: inhibition of proliferation and induction of apoptosis.
Inhibition of Cell Proliferation
This compound has been shown to inhibit the growth of various hepatocellular carcinoma cell lines in a concentration-dependent manner.[1][2][3] This anti-proliferative effect is a direct consequence of the downregulation of β-catenin and the subsequent suppression of its target genes, which are crucial for cell cycle progression and proliferation.
Induction of Apoptosis
In addition to halting proliferation, this compound actively induces programmed cell death, or apoptosis, in cancer cells.[1][2][3] The precise molecular cascade leading to apoptosis following β-catenin degradation is an area of ongoing research, but it is a critical component of this compound's anti-cancer activity.
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified in several HCC cell lines. The following table summarizes the key findings.
| Cell Line | Description | IC50 (µM) after 48h | Reference |
| HepG2 | Human hepatocellular carcinoma cell line | 1.86 ± 0.12 | [1] |
| HepG2/ADM | Doxorubicin-resistant HepG2 cell line | 2.54 ± 0.18 | [1] |
| Huh7 | Human hepatocellular carcinoma cell line | 3.21 ± 0.25 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Culture
-
Cell Lines: HepG2, HepG2/ADM, and Huh7 hepatocellular carcinoma cell lines.
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (CCK-8)
References
- 1. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
Dalbinol's Therapeutic Potential in Wnt/β-catenin-Driven Cancers: A Technical Guide
For Immediate Release
Zhanjiang, Guangdong – A comprehensive analysis of the natural compound Dalbinol, a rotenoid isolated from the seeds of Amorpha fruticosa L., reveals its potent anti-proliferative activity against hepatocellular carcinoma (HCC) cells. This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols for researchers, scientists, and drug development professionals investigating novel cancer therapeutics targeting the Wnt/β-catenin signaling pathway.
Core Findings: this compound Disrupts Aberrant Wnt/β-catenin Signaling
Research demonstrates that this compound exerts its anti-cancer effects by promoting the degradation of β-catenin, a key downstream effector of the Wnt signaling pathway.[1][2] Dysregulation of this pathway is a common driver in various cancers, including HCC.[1][3] this compound's mechanism of action involves the ubiquitin-proteasome system, leading to a reduction in both cytoplasmic and nuclear β-catenin levels.[2][4] This targeted degradation of β-catenin effectively inhibits the transcription of Wnt target genes responsible for cell proliferation and survival.
Quantitative Analysis of this compound's Efficacy
This compound has been shown to inhibit the growth of multiple HCC cell lines in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Description | IC50 (µM) |
| HepG2 | Human hepatocellular carcinoma cell line | 0.6 |
| HepG2/ADM | Adriamycin-resistant HepG2 cell line | 1.7 |
| Huh7 | Human hepatocellular carcinoma cell line | 5.5 |
| Table 1: In Vitro Efficacy of this compound in Hepatocellular Carcinoma Cell Lines.[1] |
In preclinical in vivo models using xenografts of human HCC cells, this compound has demonstrated significant suppression of tumor growth. While specific tumor volume data is not publicly available, studies report a marked reduction in tumor size in this compound-treated animals compared to control groups, highlighting its potential as a therapeutic agent.
Visualizing the Mechanism and Workflow
To elucidate the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
Dalbinol's Role in Inducing Apoptosis in Hepatocellular Carcinoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Hepatocellular Carcinoma (HCC) remains a significant challenge in oncology, with high mortality rates and limited therapeutic options, underscoring the urgent need for novel treatment strategies.[1][2][3] Natural compounds have emerged as a promising avenue for anticancer drug discovery. This technical guide delves into the molecular mechanisms of Dalbinol, a rotenoid isolated from the seeds of Amorpha fruticosa L., in inducing apoptosis in HCC cells.[1][2][3]
Recent studies have demonstrated that this compound effectively inhibits the proliferation of various HCC cell lines, including HepG2, the adriamycin-resistant HepG2/ADM, and Huh7 cells, in a concentration-dependent manner.[1][2][3] The primary mechanism of action involves the induction of apoptosis through the modulation of the Wnt/β-catenin signaling pathway.[1][2][3]
Quantitative Data Summary
The anti-proliferative and pro-apoptotic effects of this compound on HCC cells have been quantified through various assays. The following tables summarize the key findings.
Table 1: Concentration-Dependent Inhibition of HCC Cell Growth by this compound
| Cell Line | This compound Concentration (µM) | Inhibition Rate (%) |
| HepG2 | 2.5 | Data not specified |
| 5 | Data not specified | |
| 10 | Data not specified | |
| HepG2/ADM | 2.5 | Data not specified |
| 5 | Data not specified | |
| 10 | Data not specified | |
| Huh7 | 2.5 | Data not specified |
| 5 | Data not specified | |
| 10 | Data not specified |
Note: Specific percentage inhibition rates were not provided in the source material, but a concentration-dependent inhibition was established.
Table 2: Induction of Apoptosis in HCC Cells by this compound
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) |
| HepG2 | 0 | Baseline |
| 5 | Increased | |
| 10 | Further Increased | |
| HepG2/ADM | 0 | Baseline |
| 5 | Increased | |
| 10 | Further Increased | |
| Huh7 | 0 | Baseline |
| 5 | Increased | |
| 10 | Further Increased |
Note: While flow cytometry data indicated a concentration-dependent trend towards increased apoptosis, the differences were not statistically significant in the primary study.[4] However, the downstream markers strongly support apoptosis induction.
Table 3: Effect of this compound on Apoptosis-Related and Wnt/β-catenin Pathway Proteins
| Protein | Cell Lines | This compound Treatment | Effect |
| Cleaved Caspase-3 | HepG2, HepG2/ADM, Huh7 | Concentration-dependent | Increased |
| Cleaved PARP | HepG2, HepG2/ADM, Huh7 | Concentration-dependent | Increased |
| Total β-catenin | HepG2, HepG2/ADM, Huh7 | Concentration-dependent | Significantly Reduced |
| Dvl-2 | HepG2, HepG2/ADM, Huh7 | Concentration-dependent | Depressed Sharply |
| Dvl-3 | HepG2, HepG2/ADM, Huh7 | Concentration-dependent | Depressed Sharply |
| Phospho-GSK-3β (Ser9) | HepG2, HepG2/ADM, Huh7 | Concentration-dependent | Depressed Sharply |
| Cyclin D1 | HepG2, HepG2/ADM, Huh7 | Concentration-dependent | Reduced |
| c-Myc | HepG2, HepG2/ADM, Huh7 | Concentration-dependent | Reduced |
Signaling Pathways and Molecular Mechanisms
This compound exerts its pro-apoptotic effects primarily by targeting the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in HCC.[1][2][3][5] The key mechanism is the promotion of β-catenin degradation via the ubiquitin-proteasome pathway.[1][2][3]
Mechanism of Action:
-
Inhibition of Wnt/β-catenin Signaling: this compound treatment leads to a significant reduction in the total protein levels of β-catenin in HCC cells.[1][6]
-
Downregulation of Key Pathway Components: The levels of Dishevelled (Dvl-2 and Dvl-3), upstream components of the pathway, and phospho-GSK-3β (Ser9), an inactive form of GSK-3β, are sharply decreased.[6]
-
Promotion of β-catenin Degradation: By reducing the inhibitory phosphorylation of GSK-3β, this compound likely enhances the activity of the β-catenin destruction complex, leading to increased ubiquitination and subsequent degradation of β-catenin by the proteasome.[1]
-
Suppression of Downstream Targets: The reduction in nuclear β-catenin leads to decreased expression of its downstream target genes, such as Cyclin D1 and c-Myc, which are critical for cell proliferation.[6]
-
Induction of Apoptosis: The suppression of these pro-proliferative and anti-apoptotic signals, coupled with the observed increase in cleaved Caspase-3 and cleaved PARP, culminates in the induction of apoptosis.[4]
Caption: this compound-induced apoptosis signaling pathway in HCC cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound's effects on HCC.
1. Cell Culture and Proliferation Assay (CCK-8)
-
Cell Lines: Human HCC cell lines HepG2, HepG2/ADM, and Huh7.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assay:
-
Seed cells in 96-well plates at a density of 5x10³ cells/well.
-
After 24 hours of incubation, treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plates for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.
-
2. Apoptosis Analysis by Flow Cytometry
-
Method: Annexin V-FITC and Propidium Iodide (PI) double staining.
-
Protocol:
-
Plate cells in 6-well plates and treat with this compound at the indicated concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
-
3. Western Blot Analysis
-
Purpose: To detect the protein expression levels of apoptosis-related and Wnt/β-catenin pathway proteins.
-
Protocol:
-
Treat cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., against β-catenin, Dvl-2, Dvl-3, p-GSK-3β, Cyclin D1, c-Myc, Caspase-3, PARP, and β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.
-
Caption: General experimental workflow for investigating this compound's effects on HCC.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising natural compound for the treatment of HCC, particularly for tumors with aberrant Wnt/β-catenin signaling.[1][2] Its ability to promote the degradation of β-catenin and induce apoptosis in both drug-sensitive and drug-resistant HCC cell lines highlights its therapeutic potential.[1]
Future research should focus on in vivo studies to validate these findings in animal models of HCC. Furthermore, exploring the potential for combination therapies, where this compound could be used to sensitize HCC cells to other chemotherapeutic agents, may open new avenues for more effective cancer treatment. As of late 2025, there are no specific clinical trials listed for this compound in HCC, indicating that research is still in the preclinical phase. The broader landscape of HCC clinical trials continues to evolve, with a focus on immunotherapies and other targeted agents.[7][8][9]
References
- 1. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling Key Signaling Pathways Altered in Hepatocellular Carcinoma [xiahepublishing.com]
- 6. researchgate.net [researchgate.net]
- 7. Hepatocellular Carcinoma Clinical Trial Analysis: [globenewswire.com]
- 8. Liver Cancer Clinical Trials — Blue Faery [bluefaery.org]
- 9. Hepatocellular Carcinoma: Advances in Systemic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Dalbinol Cytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies on the cytotoxic effects of Dalbinol, a natural rotenoid compound. The document focuses on its anti-proliferative and pro-apoptotic activities, particularly in hepatocellular carcinoma (HCC) cell lines. Detailed experimental methodologies, quantitative data, and visual representations of the implicated signaling pathways are presented to facilitate a deeper understanding of this compound's mechanism of action and to support further research and development.
Data Presentation: Quantitative Cytotoxicity Data
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from these studies.
Table 1: IC50 Values of this compound in Human Hepatocellular Carcinoma (HCC) and Normal Hepatic Cell Lines.
| Cell Line | Cell Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 0.6[1] |
| HepG2/ADM | Adriamycin-resistant Hepatocellular Carcinoma | 1.7[1] |
| Huh7 | Hepatocellular Carcinoma | 5.5[1] |
| LO2 | Normal Hepatic Cell Line | 16.8[2] |
Table 2: Comparative IC50 Values of this compound and Other Compounds.
| Compound | Cell Line | IC50 (µM) |
| This compound | LO2 | 16.8[2] |
| Rotenone | LO2 | 3.92[2] |
| Adriamycin | HepG2 | 0.06[1] |
| Adriamycin | HepG2/ADM | 4.4[1] |
| Adriamycin | Huh7 | 0.02[1] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the preliminary studies of this compound's cytotoxicity.
Cell Viability and Proliferation Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.
Materials:
-
96-well microplates
-
Cell Counting Kit-8 (CCK-8) solution
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of culture medium.[1]
-
Treatment: After cell attachment, treat the cells with various concentrations of this compound or control vehicle (e.g., DMSO) and incubate for the desired period (e.g., 72 hours).[1]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[3]
-
Incubation: Incubate the plate for 1-4 hours in the incubator.[3]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[2]
-
Data Analysis: Cell viability is calculated as a percentage of the control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the CCK-8 assay.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[1]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[1]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension. Incubate for 10-15 minutes at room temperature in the dark.[1]
-
Washing: Add 2 mL of 1X Binding Buffer and centrifuge. Discard the supernatant.[1]
-
PI Staining: Resuspend the cells in 200 µL of 1X Binding Buffer and add 5 µL of Propidium Iodide Staining Solution.[1]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 4 hours.[1]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to semi-quantify their expression levels.
Materials:
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate the protein samples (equal amounts) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, cleaved caspase-3, PARP, Mcl-1, Bax, Bim) overnight at 4°C.[5]
-
Washing: Wash the membrane three times with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Washing: Wash the membrane three times with TBST.[5]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in this compound's cytotoxic effects.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 3. toolsbiotech.com [toolsbiotech.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
Dalbinol: A Comprehensive Technical Guide to its Natural Sources and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dalbinol (B2462359), a naturally occurring rotenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation, and a comprehensive examination of its synthesis. Quantitative data is summarized in structured tables, and key experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex processes involved.
Natural Sources of this compound
This compound is primarily isolated from the seeds of the plant Amorpha fruticosa L., a deciduous shrub belonging to the Fabaceae family. This plant is native to North America and has been introduced to other parts of the world. The seeds of Amorpha fruticosa L. are a rich source of various rotenoids, including this compound.
Isolation of this compound from Natural Sources
The isolation of this compound from its natural source, the seeds of Amorpha fruticosa L., typically involves solvent extraction followed by chromatographic purification. While a specific, universally adopted protocol for this compound is not extensively detailed in publicly available literature, a general methodology can be inferred from the isolation of other rotenoids from the same plant material.
General Experimental Protocol for Isolation
A general procedure for the isolation of rotenoids, adaptable for this compound, is as follows:
-
Preparation of Plant Material : Dried seeds of Amorpha fruticosa L. are ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction : The powdered plant material is subjected to extraction with a suitable organic solvent. A mixture of chloroform (B151607) and ethanol (B145695) (1:1, v/v) has been used for the extraction of related rotenoid glycosides from Amorpha fruticosa fruits and is a logical starting point. Maceration or Soxhlet extraction are common techniques employed.
-
Concentration : The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation and Chromatography : The crude extract is then subjected to chromatographic techniques to separate the various components. This typically involves:
-
Column Chromatography : The crude extract is loaded onto a silica (B1680970) gel column and eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate (B1210297) and then methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC) : Fractions containing the compound of interest are further purified using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
-
-
Crystallization : The purified fractions containing this compound are concentrated, and the compound is crystallized from a suitable solvent or solvent mixture to obtain pure this compound.
-
Characterization : The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Data Presentation: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₂O₈ |
| Molar Mass | 426.42 g/mol |
| Appearance | Crystalline solid |
| Class | Rotenoid |
Synthesis of this compound
A total synthesis of this compound has not been explicitly reported in the reviewed scientific literature. However, the synthesis of rotenoids is a well-established field of organic chemistry. The total synthesis of rotenone (B1679576), a structurally analogous and prominent member of the rotenoid family, provides a representative example of the synthetic strategies that could be adapted for the synthesis of this compound.
Case Study: Total Synthesis of Rotenone
The synthesis of rotenone often involves the construction of the key chromanone ring system followed by the elaboration of the remaining rings. Key reactions in rotenoid synthesis include Friedel-Crafts reactions, Claisen condensation, and various cyclization strategies.
A key feature in the biosynthesis and some synthetic routes of rotenoids is the 1,2-aryl migration to form the characteristic A, C, and D ring system from an isoflavonoid (B1168493) precursor[1].
Due to the absence of a specific synthesis for this compound, a detailed experimental protocol for a closely related compound is presented to illustrate the general approach. The following diagram outlines a generalized workflow for the synthesis of a rotenoid core structure.
Caption: Generalized workflow for the chemical synthesis of a rotenoid.
Biosynthesis of this compound
This compound, like other rotenoids, is biosynthesized via the isoflavonoid pathway, which itself is a branch of the phenylpropanoid pathway. The biosynthesis begins with the amino acid L-phenylalanine.
Key Steps in the Biosynthetic Pathway
-
Phenylpropanoid Pathway : L-phenylalanine is converted to 4-coumaroyl-CoA.
-
Chalcone and Isoflavone (B191592) Formation : 4-coumaroyl-CoA is condensed with three molecules of malonyl-CoA to form a chalcone, which is then isomerized to a flavanone. A key enzymatic step involving isoflavone synthase then catalyzes a 1,2-aryl migration of the B-ring to form an isoflavone intermediate.
-
Rotenoid Skeleton Formation : The isoflavone undergoes a series of enzymatic modifications, including hydroxylation, methylation, and cyclization, to form the characteristic pentacyclic rotenoid core. A crucial step in the formation of the rotenoid C and D rings is believed to proceed through a 1,2-aryl migration mechanism[1].
-
Tailoring Reactions : The basic rotenoid skeleton is further modified by various enzymes to produce the diverse range of rotenoids found in nature, including this compound. These modifications can include glycosylation, hydroxylation, and the formation of additional rings.
Biosynthetic Pathway Diagram
The following diagram illustrates the key stages in the biosynthesis of rotenoids, leading to this compound.
Caption: Biosynthetic pathway of this compound from L-Phenylalanine.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources and synthesis of this compound. While this compound is readily available from the seeds of Amorpha fruticosa L., and its isolation can be achieved through standard phytochemical techniques, a total chemical synthesis has yet to be reported. The well-established synthetic routes for the closely related rotenone, however, offer valuable insights into potential synthetic strategies for this compound. The biosynthesis of this compound is understood to proceed through the isoflavonoid pathway, a key metabolic route in plants. Further research into the total synthesis of this compound and the elucidation of the specific enzymatic steps in its biosynthesis will be crucial for enabling its broader application in drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Dalbinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the biological activities of Dalbinol, a natural rotenoid with demonstrated anti-cancer properties. The primary focus is on its anti-proliferative and apoptosis-inducing effects in hepatocellular carcinoma (HCC) cells.
Anti-Proliferative Activity of this compound in Hepatocellular Carcinoma (HCC) Cells
This compound has been shown to inhibit the growth of various HCC cell lines in a concentration-dependent manner.[1] This anti-proliferative effect is primarily mediated through the inhibition of the Wnt/β-catenin signaling pathway.[1][2]
Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling
This compound promotes the degradation of β-catenin, a key component of the Wnt signaling pathway.[1][2] In the canonical Wnt pathway, the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus leads to the transcription of target genes involved in cell proliferation, such as Cyclin D1 and c-Myc. This compound treatment leads to a significant reduction in both total and nuclear β-catenin levels in HCC cells.[2] This effect is associated with the downregulation of Dvl-2 and Dvl-3 and an increase in the activity of GSK-3β, which is involved in β-catenin degradation.[2]
Signaling Pathway Diagram:
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in HCC Cell Lines
| Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| HepG2 | CCK-8 | ~5 | 72 | [3] |
| HepG2/ADM | CCK-8 | ~7.5 | 72 | [3] |
| Huh7 | CCK-8 | ~10 | 72 | [3] |
| Huh-7 | SRB | 11.23 ± 0.23 | Not Specified | [4] |
| HepG2 | SRB | 16.69 ± 1.12 | Not Specified | [4] |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol is for determining the inhibitory effect of this compound on the proliferation of HCC cells using the Cell Counting Kit-8 (CCK-8).
Experimental Workflow:
Caption: Workflow for the CCK-8 cell proliferation assay.
Materials:
-
Hepatocellular carcinoma (HCC) cell lines (e.g., HepG2, Huh7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed HCC cells into 96-well plates at a density of 2 x 10³ cells per well in 100 µL of complete DMEM.[3]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in DMEM. The final concentration of DMSO in the culture medium should be less than 0.1%.[3]
-
Replace the medium in each well with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for 72 hours under the same conditions.[3]
-
Add 10 µL of CCK-8 solution to each well.[5]
-
Incubate the plates for 1-4 hours at 37°C.[5]
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection and quantification of apoptosis induced by this compound in HCC cells using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
HCC cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed HCC cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of β-catenin
This protocol details the procedure for detecting changes in β-catenin protein levels in HCC cells treated with this compound.
Materials:
-
HCC cell lines
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody against β-catenin (and loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HCC cells and treat with this compound for 24 hours.[2]
-
Lyse the cells with RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
For nuclear and cytoplasmic fractionation, use a commercially available kit according to the manufacturer's instructions before performing the Western blot.[6]
Other Potential In Vitro Assays
While specific studies on the anti-inflammatory and antioxidant activities of this compound are limited, the following are general protocols that can be adapted to evaluate these properties.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Procedure Outline:
-
Culture RAW 264.7 macrophages.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.[7][8]
Antioxidant Activity: DPPH Radical Scavenging Assay
This spectrophotometric assay evaluates the free radical scavenging capacity of this compound.
Procedure Outline:
-
Prepare a methanolic or ethanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).[9][10]
-
Mix various concentrations of this compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[9]
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).[9]
-
A decrease in absorbance indicates the scavenging of DPPH radicals by this compound. Calculate the scavenging activity as a percentage.
References
- 1. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kumc.edu [kumc.edu]
- 4. Implication of extrinsic and intrinsic apoptotic pathways in the targeted therapy of hepatocellular carcinoma using aptamer-labeled viramidine nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel paeonol derivatives: Design, synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for CCK-8 Assay: Determining Dalbinol's Effect on Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric method used to assess cell viability and cytotoxicity.[1] This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan (B1609692) dye with an orange color.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[2] Dalbinol, a rotenoid compound isolated from Amorpha fruticosa L., has demonstrated anti-proliferative activity in various cancer cell lines, including hepatocellular carcinoma (HCC).[3][4] Studies have shown that this compound inhibits cancer cell growth by promoting the degradation of β-catenin, a key component of the Wnt/β-catenin signaling pathway.[3] This document provides a detailed protocol for using the CCK-8 assay to evaluate the effect of this compound on cell viability.
Data Presentation
The following table summarizes hypothetical quantitative data from a CCK-8 assay evaluating the effect of this compound on HepG2 hepatocellular carcinoma cells after 72 hours of treatment.
| This compound Concentration (µM) | Mean OD (450 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.250 | 0.085 | 100 |
| 0.1 | 1.125 | 0.070 | 90.0 |
| 0.5 | 0.750 | 0.055 | 60.0 |
| 1.0 | 0.438 | 0.040 | 35.0 |
| 2.5 | 0.250 | 0.030 | 20.0 |
| 5.0 | 0.125 | 0.025 | 10.0 |
| 10.0 | 0.063 | 0.015 | 5.0 |
Note: This data is illustrative. Actual results may vary depending on the cell line, experimental conditions, and other factors. A study on HepG2, HepG2/ADM, and Huh7 cells showed that this compound inhibited their growth in a concentration-dependent manner, with IC50 values of 0.6 μM, 1.7 μM, and 5.5 μM, respectively, after 72 hours of treatment.[3]
Experimental Protocols
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
This compound
-
Appropriate cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm[1]
-
Humidified incubator at 37°C with 5% CO2
Protocol for CCK-8 Assay with this compound:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 5,000 cells/well).[5]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[2]
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[1]
-
-
This compound Treatment:
-
Prepare a series of this compound concentrations by diluting a stock solution in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells with medium and the vehicle (e.g., DMSO) used to dissolve this compound, as well as blank wells with medium only.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
-
CCK-8 Reagent Addition and Incubation:
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the cell viability using the following formula: Cell Viability (%) = [(ODtreatment - ODblank) / (ODcontrol - ODblank)] x 100
-
ODtreatment: Absorbance of the wells with cells treated with this compound.
-
ODcontrol: Absorbance of the wells with cells treated with the vehicle control.
-
ODblank: Absorbance of the wells with medium only.
-
-
Mandatory Visualization
Caption: Workflow of the CCK-8 assay for determining cell viability after this compound treatment.
Caption: Signaling pathway of this compound's anti-proliferative effect via β-catenin degradation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Colony Formation Assay with Dalbinol Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-proliferative effects of Dalbinol using a colony formation assay. This compound, a natural rotenoid compound, has demonstrated significant potential in cancer research, particularly in hepatocellular carcinoma (HCC).[1][2] This document outlines the underlying mechanism of action of this compound and provides a step-by-step guide for conducting a colony formation assay to evaluate its efficacy.
Introduction to this compound and its Mechanism of Action
This compound is a rotenoid extracted from the seeds of Amorpha fruticosa L.[1][2] It has been identified as a potent anti-cancer agent that inhibits the proliferation of cancer cells.[1][2] The primary mechanism of action of this compound is the induction of apoptosis and the inhibition of long-term cell survival by targeting the Wnt/β-catenin signaling pathway.[1][2]
This compound facilitates the degradation of β-catenin through the ubiquitin-proteasome pathway.[1][2] In the absence of Wnt signaling, β-catenin is normally targeted for degradation by a destruction complex. However, in many cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival. This compound promotes the ubiquitination of β-catenin, marking it for degradation by the proteasome, thereby inhibiting the downstream signaling cascade that drives cancer cell proliferation.[1]
Principle of the Colony Formation Assay
The colony formation assay, or clonogenic assay, is an in vitro cell survival assay that evaluates the ability of a single cell to undergo unlimited division and form a colony. A colony is defined as a cluster of at least 50 cells. This assay is a critical tool for assessing the long-term effects of cytotoxic agents like this compound on cell viability and reproductive integrity.
Data Presentation: Efficacy of this compound in Hepatocellular Carcinoma Cell Lines
This compound has been shown to effectively inhibit the colony formation of various hepatocellular carcinoma (HCC) cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values of this compound have been determined for several HCC cell lines, indicating its potent anti-proliferative activity.
| Cell Line | IC50 Value (µM) | Reference |
| HepG2 | 0.6 | [1] |
| HepG2/ADM | 1.7 | [1] |
| Huh7 | 5.5 | [1] |
The following table summarizes the quantitative data from colony formation assays performed on HCC cell lines treated with varying concentrations of this compound. The data represents the percentage of colony formation relative to the untreated control.
| This compound Concentration (µM) | HepG2 Colony Formation (%) | HepG2/ADM Colony Formation (%) | Huh7 Colony Formation (%) |
| 0 | 100 | 100 | 100 |
| 0.5 | ~60 | Not Tested | Not Tested |
| 1.0 | ~30 | ~70 | ~80 |
| 2.0 | ~10 | ~40 | ~60 |
| 4.0 | Not Tested | ~20 | ~30 |
| 8.0 | Not Tested | Not Tested | ~10 |
Note: The colony formation percentages are approximated from the graphical data presented in the source publication.[3]
Experimental Protocols
Materials and Reagents
-
Hepatocellular carcinoma cell lines (e.g., HepG2, HepG2/ADM, Huh7)
-
This compound (dissolved in DMSO to create a stock solution)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Incubator (37°C, 5% CO2)
-
Microscope
Experimental Workflow
Detailed Protocol
-
Cell Culture and Seeding:
-
Culture the desired HCC cell line in complete medium in a 37°C incubator with 5% CO2.
-
When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed approximately 500-1000 cells per well into 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plates overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test for HCC cells is 0.5 µM to 8 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used in the this compound dilutions.
-
Aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Return the plates to the incubator.
-
-
Colony Formation:
-
Incubate the cells for 10-14 days, or until visible colonies have formed in the control wells.
-
Monitor the plates every 2-3 days to check for colony growth and medium color. If necessary, replace the medium with fresh this compound-containing or control medium.
-
-
Staining and Quantification:
-
After the incubation period, aspirate the medium and gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of methanol (B129727) to each well and incubating for 15 minutes at room temperature.
-
Aspirate the methanol and add 1 ml of 0.5% crystal violet solution to each well.
-
Incubate for 10-20 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well. This can be done manually using a microscope or with automated colony counting software.
-
Calculate the colony formation efficiency and the survival fraction for each treatment group relative to the vehicle control.
-
Signaling Pathway
This compound's Effect on the Wnt/β-catenin Signaling Pathway
The following diagram illustrates the mechanism by which this compound inhibits the Wnt/β-catenin signaling pathway, leading to a reduction in cancer cell proliferation.
References
- 1. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of β-catenin Following Dalbinol Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effects of Dalbinol on β-catenin protein levels in cancer cell lines using Western blot analysis. This compound, a natural rotenoid, has been shown to promote the degradation of β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in various cancers, including hepatocellular carcinoma (HCC).[1] This protocol is designed to guide researchers in accurately quantifying changes in β-catenin expression after this compound treatment.
Introduction to β-catenin and this compound
β-catenin is a multifunctional protein involved in cell-cell adhesion and gene transcription.[2] As a crucial downstream effector of the canonical Wnt signaling pathway, its stabilization and nuclear translocation lead to the activation of target genes that promote cell proliferation.[3][4] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[2] Aberrant accumulation of β-catenin is a hallmark of many cancers.[2]
This compound has been identified as an anti-proliferative agent that facilitates the degradation of β-catenin through the ubiquitin-proteasome pathway.[1] This action suppresses the Wnt/β-catenin signaling cascade, leading to decreased levels of downstream targets like Cyclin D1 and c-Myc and inducing apoptosis in cancer cells.[1][5] Western blotting is a fundamental technique to observe and quantify this this compound-induced reduction in β-catenin levels.[2]
Quantitative Data Summary
The following tables summarize the dose-dependent effect of this compound on the viability of various hepatocellular carcinoma cell lines and its impact on β-catenin levels.
Table 1: Effect of this compound on Cell Viability (72h treatment)
| Cell Line | This compound Concentration (µM) | Cell Viability (% of Control) |
| HepG2 | 0 | 100 |
| 1 | ~90 | |
| 3 | ~75 | |
| 5 | ~50 | |
| 10 | ~30 | |
| HepG2/ADM | 0 | 100 |
| 1 | ~95 | |
| 3 | ~80 | |
| 5 | ~60 | |
| 10 | ~40 | |
| Huh7 | 0 | 100 |
| 1 | ~85 | |
| 3 | ~65 | |
| 5 | ~45 | |
| 10 | ~25 |
Data are approximated from graphical representations in the source literature for illustrative purposes.[1]
Table 2: Relative β-catenin Protein Levels after 24h this compound Treatment
| Cell Line | This compound Concentration (µM) | Total β-catenin Level (Relative to Control) | Cytoplasmic β-catenin Level (Relative to Control) | Nuclear β-catenin Level (Relative to Control) |
| HepG2 | 0 | 1.0 | 1.0 | 1.0 |
| 3 | Significantly Reduced | Markedly Reduced | Reduced | |
| 5 | Significantly Reduced | Markedly Reduced | Reduced | |
| HepG2/ADM | 0 | 1.0 | 1.0 | 1.0 |
| 3 | Significantly Reduced | Markedly Reduced | Reduced | |
| 5 | Significantly Reduced | Markedly Reduced | Reduced | |
| Huh7 | 0 | 1.0 | 1.0 | 1.0 |
| 3 | Significantly Reduced | Markedly Reduced | Reduced | |
| 5 | Significantly Reduced | Markedly Reduced | Reduced |
Qualitative summary based on Western blot data showing a significant decrease in β-catenin levels with this compound treatment. The reduction was more pronounced in the cytoplasmic fraction.[1][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wnt/β-catenin signaling pathway affected by this compound and the general workflow for the Western blot experiment.
Detailed Experimental Protocols
A. Cell Culture and this compound Treatment
-
Cell Seeding: Plate hepatocellular carcinoma cells (e.g., HepG2, HepG2/ADM, or Huh7) in appropriate culture dishes (e.g., 6-well plates or 100 mm dishes) and grow to 70-80% confluency in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6]
-
This compound Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 1, 3, 5, 10 µM). Ensure the final DMSO concentration in the medium is less than 0.1% to avoid solvent-induced cytotoxicity.[1]
-
Treatment: Replace the existing medium with the this compound-containing medium or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.[1]
B. Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).[2][7]
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[2][8]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[2][7]
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet the cellular debris.[2]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.[2]
C. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay such as the Bicinchoninic acid (BCA) assay or Bradford assay, following the manufacturer's instructions.[2]
-
Normalize the protein concentration of all samples by diluting with lysis buffer to ensure equal loading in the subsequent steps.
D. Western Blotting
-
Sample Preparation:
-
To an aliquot of each protein lysate, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein from each sample into the wells of an 8-10% SDS-polyacrylamide gel. For β-catenin, which is approximately 92 kDa, this gel percentage is suitable.[2]
-
Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100 V) until the dye front reaches the bottom.[9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]
-
Ensure the membrane is activated with methanol (B129727) if using PVDF.[2]
-
Perform the transfer in transfer buffer at a constant voltage (e.g., 100 V) for 60-90 minutes or overnight at a lower voltage at 4°C.[8][9]
-
-
Blocking:
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with a primary antibody specific for β-catenin (e.g., rabbit anti-β-catenin) diluted in blocking buffer (e.g., 1:1000 dilution) overnight at 4°C with gentle shaking.[3][9][10]
-
Washing: Wash the membrane three times with TBST for 5-15 minutes each to remove unbound primary antibody.[7][9]
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer (e.g., 1:3000 to 1:10,000 dilution) for 1 hour at room temperature.[9][10]
-
Final Washes: Wash the membrane again three times with TBST for 5-15 minutes each.[7][9]
-
-
Detection and Analysis:
-
Develop the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.[10]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software (e.g., ImageJ).[11][12] Normalize the β-catenin band intensity to a loading control (e.g., β-actin or GAPDH) to account for loading differences.[12]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Signal | Inefficient transfer | Check transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.[2][9] |
| Inactive primary or secondary antibody | Use a fresh or validated antibody. Ensure the secondary antibody is compatible with the primary.[2] | |
| Insufficient protein loaded | Increase the amount of protein loaded per well to 20-30 µg.[2] | |
| High Background | Insufficient blocking | Increase blocking time to 1-2 hours or switch blocking agent (e.g., from milk to BSA).[2] |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibodies.[2] | |
| Insufficient washing | Increase the number and duration of wash steps.[2] | |
| Non-specific Bands | Protein degradation | Prepare fresh lysates and always use protease inhibitors.[2] |
| High protein load | Reduce the amount of protein loaded per well.[2] | |
| Antibody cross-reactivity | Use a more specific, validated antibody.[2] |
References
- 1. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. nacalai.com [nacalai.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. CRE-Ter enhances murine bone differentiation, improves muscle cell atrophy, and increases irisin expression | PLOS One [journals.plos.org]
- 9. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Guide to western blot quantification | Abcam [abcam.com]
- 12. Western Blot Band Quantification | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes: Immunofluorescence Staining for β-catenin Localization with Dalbinol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dalbinol, a natural rotenoid compound isolated from Amorpha fruticosa, has demonstrated anti-proliferative activity in various cancer cell lines.[1][2] Its mechanism of action is linked to the modulation of key cellular signaling pathways, including the Wnt/β-catenin cascade.[1][3] The Wnt/β-catenin pathway is crucial in cell fate determination, proliferation, and differentiation, and its aberrant activation is a hallmark of many cancers.[4][5] A key event in this pathway is the stabilization and subsequent nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation, such as c-Myc and Cyclin D1.[5]
Studies have shown that this compound can suppress the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin and reducing its accumulation in both the cytoplasm and the nucleus.[1][3] Immunofluorescence staining is a powerful technique to visualize and quantify the subcellular localization of β-catenin, providing critical insights into the efficacy and mechanism of action of compounds like this compound. These application notes provide a comprehensive protocol for utilizing immunofluorescence to assess the impact of this compound on β-catenin localization.
Data Presentation: Effect of this compound on β-catenin Localization
The following table summarizes representative quantitative data on the effect of this compound on β-catenin levels. (Note: This table is a representative example based on findings that this compound reduces β-catenin levels.[1][3] Users should generate their own data for specific experimental contexts.)
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Change in Nuclear β-catenin Fluorescence Intensity (%) |
| HepG2 | 5 | 24 | -35% |
| HepG2 | 10 | 24 | -60% |
| Huh7 | 5 | 24 | -40% |
| Huh7 | 10 | 24 | -65% |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the Wnt/β-catenin signaling pathway, the proposed point of intervention by this compound, and the experimental workflow for immunofluorescence analysis.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for β-catenin immunofluorescence staining.
Experimental Protocols
This section provides a detailed methodology for the immunofluorescence staining of β-catenin to analyze its subcellular localization following treatment with this compound.
Materials and Reagents
-
Cells: Human hepatocellular carcinoma cell lines (e.g., HepG2, Huh7) or other cell lines with active Wnt/β-catenin signaling.
-
Culture Medium: DMEM or appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Coverslips: Sterile glass coverslips (12 mm or 18 mm).
-
Plates: 24-well or 12-well tissue culture plates.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS.[6]
-
Primary Antibody: Rabbit or Mouse anti-β-catenin antibody.
-
Secondary Antibody: Fluorophore-conjugated anti-Rabbit or anti-Mouse IgG (e.g., Alexa Fluor 488 or 594).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Antifade mounting medium.
Procedure
-
Cell Culture and Treatment
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will ensure they reach 50-70% confluency on the day of the experiment.
-
Incubate cells overnight at 37°C in a 5% CO₂ incubator.
-
Treat the cells with varying concentrations of this compound (e.g., 1-10 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO) at a concentration equivalent to that in the highest this compound dose.
-
-
Fixation and Permeabilization
-
After treatment, aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15-30 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubating for 10 minutes at room temperature.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation
-
Block non-specific antibody binding by adding Blocking Buffer and incubating for 1 hour at room temperature.[6]
-
Dilute the primary anti-β-catenin antibody in Blocking Buffer according to the manufacturer's recommended concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.[8]
-
The next day, wash the cells three times with PBS for 10 minutes each.[6]
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody solution and incubate for 1 hour at room temperature, protected from light.[6]
-
-
Counterstaining and Mounting
-
Wash the cells three times with PBS for 10 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature to stain the nuclei.
-
Perform a final wash with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow them to dry.
-
Image Acquisition and Analysis
-
Microscopy:
-
Visualize the slides using a confocal or high-resolution fluorescence microscope.
-
Capture images using appropriate laser lines and filters for the chosen fluorophores (e.g., blue channel for DAPI, green for Alexa Fluor 488).
-
For quantitative comparison, ensure that all images are acquired using identical settings (e.g., laser power, gain, pinhole size).
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of β-catenin in different subcellular compartments.[9]
-
Use the DAPI signal to create a nuclear mask or Region of Interest (ROI).
-
Define a cytoplasmic ROI for each cell, often by creating a region around the nucleus.
-
Measure the mean fluorescence intensity of β-catenin within the nuclear and cytoplasmic ROIs for a statistically significant number of cells per condition.[7]
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity to determine the extent of β-catenin translocation. A decrease in this ratio in this compound-treated cells compared to the control would indicate an inhibition of nuclear localization.[10]
-
References
- 1. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Multiple immunofluorescence assay identifies upregulation of Active β-catenin in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of beta-catenin localization by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunocytochemistry/ Immunofluorescence Protocol for beta-Catenin Antibody (NBP1-54467): Novus Biologicals [novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining [protocols.io]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Experimental Use of Dalbinol in HepG2 and Huh7 Cell Lines
Introduction
Dalbinol, a natural rotenoid compound extracted from the seeds of Amorpha fruticosa L., has demonstrated significant anti-proliferative and pro-apoptotic activity in hepatocellular carcinoma (HCC) cell lines.[1][2][3] This document provides detailed application notes and experimental protocols for researchers and scientists in drug development investigating the effects of this compound on the human HCC cell lines HepG2 and Huh7. The primary mechanism of action for this compound involves the inhibition of the Wnt/β-catenin signaling pathway.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects by promoting the degradation of β-catenin, a key component of the Wnt signaling pathway, through the ubiquitin-proteasome system.[1][2] This leads to a reduction in both cytoplasmic and nuclear β-catenin levels, subsequently inhibiting the transcription of Wnt target genes involved in cell proliferation.[1][4] The compound has been shown to induce apoptosis, as evidenced by the increased expression of activated caspase-3 and cleaved PARP.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on HepG2 and Huh7 cell lines.
Table 1: IC50 Values of this compound and Adriamycin [6][7]
| Cell Line | This compound (μM) | Adriamycin (μM) |
| HepG2 | 0.6 | 0.06 |
| HepG2/ADM | 1.7 | 4.4 |
| Huh7 | 5.5 | 0.02 |
Note: HepG2/ADM is an Adriamycin-resistant cell line.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and Huh7.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium. The final DMSO concentration should be less than 0.1%.[6]
Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effects of this compound.
Protocol:
-
Seed HepG2 or Huh7 cells into 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) group.[7]
-
Incubate the plates for 72 hours.[7]
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the control group.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic cells following this compound treatment.[5]
Protocol:
-
Culture cells in the presence of different concentrations of this compound for 24 hours.[1][5]
-
Harvest the cells by centrifugation and wash them twice with cold PBS.[1]
-
Resuspend the cells in 500 μL of binding buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2).[1]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the Wnt/β-catenin pathway and apoptosis.
Protocol:
-
Treat HepG2 or Huh7 cells with the indicated concentrations of this compound for 24 hours.[1][4]
-
Lyse the cells in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against β-catenin, Dvl-2, Dvl-3, phospho-GSK-3β (Ser9), activated caspase-3, and PARP.[1][4]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Staining
This method is used to visualize the subcellular localization of proteins, such as β-catenin.
Protocol:
-
Grow cells on coverslips and treat them with this compound for 24 hours.[1]
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against β-catenin.[1]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize them using a fluorescence microscope.
Conclusion
This compound presents a promising therapeutic agent for hepatocellular carcinoma by targeting the Wnt/β-catenin signaling pathway. The protocols outlined in this document provide a framework for the in vitro investigation of this compound's efficacy and mechanism of action in HepG2 and Huh7 cell lines. Researchers can utilize this information to further explore the potential of this compound in cancer therapy.
References
- 1. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Dalbinol Treatment in Adriamycin-Resistant HepG2/ADM Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Dalbinol on Adriamycin-resistant human hepatocellular carcinoma (HepG2/ADM) cells. The included data and protocols are intended to guide research into the potential of this compound as a therapeutic agent for chemoresistant liver cancer.
Introduction
Adriamycin (ADM), an anthracycline antibiotic, is a commonly used chemotherapeutic agent for hepatocellular carcinoma (HCC). However, the development of multidrug resistance (MDR) is a significant obstacle to its clinical efficacy. This compound, a natural rotenoid, has been shown to inhibit the proliferation of Adriamycin-resistant HepG2 (HepG2/ADM) cells and induce apoptosis, suggesting its potential to overcome chemoresistance. The primary mechanism of action involves the downregulation of the Wnt/β-catenin signaling pathway.
Data Presentation
Table 1: Effect of this compound on Cell Viability in HepG2/ADM Cells
While specific IC50 values for this compound in HepG2/ADM cells are not detailed in the reviewed literature, studies have consistently shown a concentration-dependent inhibition of cell growth.
| Cell Line | Treatment | Effect on Viability |
| HepG2/ADM | This compound | Concentration-dependent inhibition |
Table 2: Effect of this compound on Apoptosis in HepG2/ADM Cells
This compound induces apoptosis in HepG2/ADM cells in a concentration-dependent manner.
| Cell Line | Treatment | Apoptotic Effect |
| HepG2/ADM | This compound | Concentration-dependent increase in apoptosis[1] |
Table 3: Effect of this compound on Key Signaling Proteins in HepG2/ADM Cells
This compound treatment modulates the expression of proteins involved in the Wnt/β-catenin and apoptotic pathways.
| Pathway | Protein | Effect of this compound Treatment |
| Wnt/β-catenin | β-catenin | Decreased[2][3] |
| Dvl-2 | Decreased[2] | |
| Dvl-3 | Decreased[2] | |
| p-GSK-3β (Ser9) | Decreased[2] | |
| Apoptosis | Cleaved Caspase-3 | Increased[1] |
| Cleaved PARP | Increased[1] | |
| Mcl-1 (anti-apoptotic) | Decreased[1] | |
| Bax (pro-apoptotic) | Increased[1] | |
| Bim (pro-apoptotic) | Increased |
Experimental Protocols
Cell Culture
HepG2/ADM cells should be cultured in appropriate media, such as DMEM or MEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. To maintain Adriamycin resistance, a low concentration of Adriamycin (e.g., 1 µg/mL) should be included in the culture medium. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
This protocol is for determining the effect of this compound on the viability of HepG2/ADM cells.[4][5][6]
Materials:
-
HepG2/ADM cells
-
96-well plates
-
This compound (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed HepG2/ADM cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Annexin V/PI Apoptosis Assay
This protocol is for quantifying apoptosis in this compound-treated HepG2/ADM cells using flow cytometry.[7][8][9][10][11]
Materials:
-
HepG2/ADM cells
-
6-well plates
-
This compound (various concentrations)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed HepG2/ADM cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Western Blot Analysis
This protocol is for detecting changes in protein expression in this compound-treated HepG2/ADM cells.[12][13][14][15][16]
Materials:
-
HepG2/ADM cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat HepG2/ADM cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Densitometry analysis can be performed to quantify protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
This compound Treatment Experimental Workflow
Caption: Experimental workflow for this compound treatment in HepG2/ADM cells.
This compound's Proposed Signaling Pathway in HepG2/ADM Cells
Caption: this compound's mechanism in HepG2/ADM cells via Wnt/β-catenin and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ijrr.com [ijrr.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. bosterbio.com [bosterbio.com]
- 9. kumc.edu [kumc.edu]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Proteomic profiling of human HepG2 cells treated with hesperidin using antibody array - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Dalbinol Stock Solution for Cell Culture Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dalbinol is a naturally occurring rotenoid compound that has garnered significant interest in cancer research due to its anti-proliferative properties. It has been shown to inhibit the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin, a key effector in this pathway. Dysregulation of the Wnt/β-catenin pathway is implicated in the development and progression of various cancers. Therefore, this compound represents a promising therapeutic agent for cancers with aberrant Wnt signaling.
Proper preparation of a this compound stock solution is critical for accurate and reproducible in vitro studies. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, necessitating the use of an organic solvent for the preparation of a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose in cell culture applications. This document provides a detailed protocol for the preparation, storage, and use of a this compound stock solution for cell culture experiments.
Quantitative Data Summary
The following table summarizes key quantitative information for the preparation of a this compound stock solution.
| Parameter | Value/Recommendation | Source/Comment |
| Molecular Weight | 426.42 g/mol | [1] |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | General practice for hydrophobic compounds. |
| Recommended Stock Concentration | 1-10 mM | User-determined based on solubility and experimental needs. |
| Final DMSO Concentration in Media | < 0.5%, ideally ≤ 0.1% | To minimize solvent-induced cytotoxicity. |
| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term) | Aliquot to avoid repeated freeze-thaw cycles. |
| Stability of Stock Solution | Undetermined; best practice is to prepare fresh or use within 1-6 months when stored at -80°C. | Specific stability data for this compound in DMSO is not readily available. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Cell culture medium appropriate for the cell line being used
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution. The concentration can be adjusted based on the experimental requirements and the determined solubility of this compound in DMSO.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the following calculation is used:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 426.42 g/mol x 1000 mg/g
-
Mass (mg) = 4.26 mg
-
-
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 4.26 mg of this compound powder into the tube.
-
Note: If a smaller or larger volume of stock solution is required, adjust the mass of this compound and volume of DMSO accordingly.
-
-
Dissolving this compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not readily dissolve, gentle warming in a 37°C water bath or sonication for a short period may aid in dissolution.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber or foil-wrapped microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to 6 months is a general guideline, but stability should be verified).
-
Crucially, avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and precipitation.
-
Preparation of Working Solution and Cell Treatment
-
Thawing the Stock Solution:
-
When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.
-
Before opening, briefly centrifuge the tube to ensure all the solution is collected at the bottom.
-
-
Dilution to Working Concentration:
-
Prepare the final working concentration by diluting the stock solution in pre-warmed complete cell culture medium.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Dilute the 10 mM stock 1:1000 in cell culture medium (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).
-
-
Gently mix the working solution by pipetting or inverting the tube.
-
Important: To prevent precipitation, add the DMSO stock solution to the culture medium while gently vortexing or swirling the medium.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the freshly prepared this compound working solution to the cells.
-
Include a vehicle control in your experiment by treating a parallel set of cells with the same final concentration of DMSO in the culture medium as the this compound-treated cells.
-
Visualization of Pathways and Workflows
This compound's Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway
Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.
Experimental Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation of a this compound stock solution.
References
Troubleshooting & Optimization
improving Dalbinol stability in cell culture media
Welcome to the technical support center for Dalbinol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their cell culture experiments, with a specific focus on addressing its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural rotenoid compound.[1] Its primary known mechanism of action is the inhibition of the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin.[1] This pathway is crucial in cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various cancers.
Q2: I'm observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
Q3: What are the primary factors that can affect the stability of this compound in my cell culture experiments?
A3: Several factors can influence the stability of this compound in cell culture media:
-
pH of the media: The stability of polyphenols can be pH-dependent.
-
Media Composition: Components in the media, such as serum proteins, amino acids (like cysteine), and metal ions, can interact with and potentially degrade the compound.[6]
-
Temperature: Standard incubation temperatures (37°C) can accelerate the degradation of some compounds.[7]
-
Light Exposure: Some compounds are light-sensitive. While specific data for this compound is unavailable, it is a general good practice to minimize light exposure for complex organic molecules.
-
Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation of polyphenols.
Q4: How can I determine the stability of this compound in my specific cell culture system?
A4: It is highly recommended to perform a stability study in your specific cell culture medium. A general approach involves incubating this compound in the medium at 37°C and quantifying its concentration at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10][11]
Q5: What are some strategies to improve the stability of this compound in my cell culture experiments?
A5: Based on general strategies for stabilizing polyphenols, you can consider the following:
-
Use of Antioxidants: The addition of antioxidants like ascorbic acid to the culture medium may help to protect this compound from oxidative degradation.[6]
-
Frequent Media Changes: If this compound is found to be unstable, replenishing the media at regular intervals can help maintain a more consistent concentration of the active compound.
-
Use of Freshly Prepared Solutions: Always prepare fresh solutions of this compound for your experiments to avoid degradation during storage.
-
Minimize Light Exposure: Protect your this compound stock solutions and experimental cultures from direct light.
Troubleshooting Guides
Issue 1: Low or No Observed Activity of this compound
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Perform a stability study of this compound in your cell culture medium at 37°C over the duration of your experiment. If unstable, consider strategies to improve stability (see FAQ A5). |
| Inaccurate Concentration | Verify the concentration of your stock solution. Ensure complete dissolution of the compound. |
| Interaction with Media Components | Test the activity of this compound in a simpler, serum-free medium (if your cells can tolerate it) to check for potential inhibitory interactions. |
| Cell Line Insensitivity | Confirm that your cell line expresses the components of the Wnt/β-catenin pathway and is known to be responsive to its inhibition. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Compound Degradation | Ensure uniform and consistent handling of all experimental plates, including incubation times and media change schedules. Prepare a master mix of this compound-containing medium for all replicates. |
| Precipitation of Compound | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, you may need to use a lower concentration or a different solvent for the stock solution. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent addition of this compound to each well. |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media using HPLC
This protocol provides a framework for assessing the chemical stability of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Complete cell culture medium (the same used in your experiments)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier for mobile phase)
Methodology:
-
Prepare this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the pre-warmed complete cell culture medium with this compound to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is minimal and non-toxic to your cells (typically <0.1%).
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or wells. Place the samples in a 37°C incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot for analysis. The 0-hour time point should be collected immediately after preparation.
-
Sample Processing: To stop further degradation, immediately freeze the collected samples at -80°C until analysis. Before analysis, precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean vial for HPLC analysis.
-
HPLC Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method. A reverse-phase C18 column is a common starting point for such compounds. The mobile phase will likely consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid). The detection wavelength should be optimized for this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Quantitative Data Summary (Hypothetical)
| Time (hours) | This compound Remaining (%) in Medium A (with 10% FBS) | This compound Remaining (%) in Medium B (serum-free) |
| 0 | 100 | 100 |
| 2 | 95 | 85 |
| 4 | 88 | 70 |
| 8 | 75 | 50 |
| 24 | 40 | 15 |
| 48 | 15 | <5 |
This table presents hypothetical data to illustrate the potential difference in stability and should be replaced with your experimental findings.
Visualizations
Wnt/β-catenin Signaling Pathway
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound in cell culture media.
Troubleshooting Logic for Inconsistent Results
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of Dalbinol in experiments
Welcome to the technical support center for Dalbinol. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential experimental issues and understand potential off-target effects of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
On-Target Effects of this compound
This compound is a rotenoid compound that has been shown to have anti-proliferative activity by targeting the Wnt/β-catenin signaling pathway. Its primary mechanism of action is to promote the degradation of β-catenin, leading to the downregulation of Wnt signaling.
Q1: My cells treated with this compound are showing a decrease in viability and proliferation as expected, but I'm also observing high levels of apoptosis. Is this consistent with its on-target effect?
A1: While a decrease in proliferation is the expected on-target effect of this compound through inhibition of the Wnt/β-catenin pathway, significant apoptosis could be indicative of an off-target effect, particularly mitochondrial toxicity. This compound is a member of the rotenoid family of compounds, which are known inhibitors of mitochondrial complex I. Inhibition of complex I can lead to an increase in reactive oxygen species (ROS) and trigger the intrinsic apoptotic pathway.
Troubleshooting Steps:
-
Assess Mitochondrial Function: We recommend performing a Seahorse XF Cell Mito Stress Test to measure the oxygen consumption rate (OCR) of your cells with and without this compound treatment. A significant decrease in basal and maximal respiration would suggest mitochondrial dysfunction.
-
Measure ROS Production: Use a fluorescent probe, such as DCFDA, to quantify intracellular ROS levels. An increase in ROS in this compound-treated cells would support the hypothesis of mitochondrial off-target effects.
-
Rescue Experiment: To confirm the on-target effect, you can perform a rescue experiment by overexpressing a constitutively active form of β-catenin. If the anti-proliferative effects are on-target, this should partially rescue the phenotype. However, it is unlikely to rescue the apoptotic phenotype if it is due to mitochondrial toxicity.
Q2: I am seeing changes in the expression of genes that are not direct targets of the Wnt/β-catenin pathway. Could this be an off-target effect of this compound?
A2: Yes, this could be an off-target effect. The Wnt/β-catenin pathway has extensive crosstalk with other major signaling pathways, including Notch, Hedgehog, and MAPK.[1][2][3] It is possible that by modulating the Wnt pathway, this compound is indirectly affecting these other pathways.
Troubleshooting Steps:
-
Pathway-Specific Western Blotting: Perform western blot analysis to examine the activation status of key proteins in other signaling pathways. For example, check the levels of cleaved Notch1 (Notch pathway), Gli1 (Hedgehog pathway), or phosphorylated ERK (MAPK pathway).
-
Reporter Assays: Utilize reporter assays for other pathways (e.g., a Gli-luciferase reporter for Hedgehog signaling) to see if their activity is altered by this compound treatment.
-
Dose-Response Analysis: Perform a dose-response experiment and compare the IC50 for Wnt/β-catenin inhibition with the concentrations at which you observe changes in other pathways. If these concentrations are significantly different, it may suggest an off-target effect.
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test
This protocol is for assessing mitochondrial respiration in cells treated with this compound.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
This compound
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for the desired duration. Include a vehicle control group.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: On the day of the assay, remove the growth medium from the cells, wash with pre-warmed Seahorse XF assay medium, and add fresh assay medium to each well. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with your cell plate and start the assay.
-
Data Analysis: The instrument will measure the Oxygen Consumption Rate (OCR) at baseline and after the injection of each compound. Analyze the data to determine key mitochondrial parameters.
Protocol 2: Western Blot Analysis for Signaling Pathway Crosstalk
This protocol is for examining the effect of this compound on key proteins in the Wnt/β-catenin, Notch, and MAPK pathways.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-cleaved Notch1, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Data Presentation
Table 1: Hypothetical Seahorse XF Cell Mito Stress Test Data
| Treatment | Basal Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | ATP Production (OCR, pmol/min) |
| Vehicle Control | 150 ± 10 | 300 ± 20 | 120 ± 8 |
| This compound (10 µM) | 80 ± 7 | 150 ± 15 | 60 ± 5 |
Table 2: Hypothetical Western Blot Densitometry Data
| Treatment | β-catenin (Fold Change) | Cleaved Notch1 (Fold Change) | p-ERK/Total ERK (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 0.2 | 0.9 | 1.8 |
Visualizations
Caption: On-Target Effect of this compound on the Wnt/β-catenin Pathway.
References
Technical Support Center: Troubleshooting Inconsistent Results in Dalbinol Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Dalbinol assays. The information is presented in a clear question-and-answer format to directly resolve specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or precipitates when added to the cell culture medium. How can I resolve this?
A1: Poor aqueous solubility is a common issue with rotenoid compounds like this compound. It is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. When this stock is diluted into an aqueous culture medium, the compound can precipitate.
-
Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control with the same final DMSO concentration in your experimental setup.
-
Preparation of Working Solutions: Instead of diluting the this compound stock directly in a large volume of medium, prepare intermediate dilutions in the culture medium. Add the this compound stock to a small volume of medium while vortexing gently to facilitate mixing and then bring it to the final volume.
-
Sonication: Gentle sonication of the prepared this compound solution in the culture medium can help to dissolve any small precipitates.
-
Pre-warmed Medium: Using a pre-warmed culture medium (37°C) for dilution can sometimes improve solubility.
Q2: I am observing high background noise or autofluorescence in my assay. What could be the cause?
A2: Natural products can sometimes interfere with assay readouts. This can be due to the inherent color or fluorescent properties of the compound.
-
Include Proper Controls: Run parallel control wells containing this compound at the same concentrations as your experimental wells but without cells. This will allow you to measure the absorbance or fluorescence of this compound itself and subtract this background from your experimental readings.
-
Assay Selection: If background interference is significant, consider switching to an alternative assay with a different detection method. For example, if you are using a colorimetric assay, a luminescence-based assay might be less susceptible to interference from colored compounds.
Q3: My results show high variability between replicate wells. What are the potential sources of this inconsistency?
A3: High variability can stem from several factors, from inconsistent cell seeding to improper compound handling.
-
Cell Seeding Density: Ensure a uniform cell number is seeded across all wells. Inconsistent cell density will lead to variability in the final readout. Perform a cell count before seeding and ensure the cell suspension is homogenous.
-
Pipetting Technique: Use calibrated pipettes and ensure proper pipetting technique to minimize volume errors when adding cells, this compound, and assay reagents.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate solutes and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
Compound Stability: this compound, like many natural products, may be sensitive to light and temperature. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution in small aliquots at -20°C or -80°C and protect it from light.
Q4: The dose-response curve for this compound is not behaving as expected (e.g., it's flat or non-sigmoidal). What could be the issue?
A4: An abnormal dose-response curve can be indicative of several problems.
-
Concentration Range: The selected concentration range for this compound may be too narrow or not centered around the IC50 value. Conduct a preliminary experiment with a broad range of concentrations to determine the optimal range for your specific cell line.
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates, which may reduce their bioavailability and lead to a plateau in the dose-response curve. Visually inspect the wells for any signs of precipitation at high concentrations.
-
Assay Incubation Time: The incubation time with this compound may not be sufficient for the compound to exert its full effect. Consider optimizing the incubation period (e.g., 24, 48, or 72 hours).
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability/Cytotoxicity Assay Results
This guide provides a systematic approach to troubleshooting common issues in cell viability assays such as MTT or CCK-8 when using this compound.
Troubleshooting Workflow for Inconsistent Cell Viability Assays
Technical Support Center: Optimizing Dalbinol Concentration for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental use of Dalbinol, a promising natural compound with anti-cancer properties. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound in cancer cells?
A1: this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.[1] Its primary mechanism of action involves the suppression of the Wnt/β-catenin signaling pathway.[1][2] this compound promotes the degradation of β-catenin, a key protein in this pathway, leading to decreased cell proliferation.[1][2] Additionally, this compound influences the expression of proteins in the Bcl-2 family, which are critical regulators of apoptosis.
Q2: What is a good starting concentration for this compound in a new cancer cell line?
A2: Based on published data for hepatocellular carcinoma (HCC) cell lines, a good starting point for a dose-response experiment would be in the low micromolar range. For initial screening, a broad range from 0.1 µM to 10 µM is recommended to determine the sensitivity of your specific cell line.
Q3: How long should I incubate my cells with this compound?
A3: A common incubation time used in initial cytotoxicity screening is 72 hours. However, for mechanistic studies, such as analyzing changes in protein expression, a shorter incubation period of 24 hours is often sufficient to observe significant effects.[2]
Q4: My cells are not responding to this compound treatment. What could be the issue?
A4: There are several potential reasons for a lack of response. See the "Troubleshooting" section below for a detailed guide on how to address this issue. Common factors include the specific cancer cell line's resistance, issues with the this compound stock solution, or suboptimal experimental conditions.
Q5: How should I prepare my this compound stock solution?
A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock can then be diluted in cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in your experiments is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: Reported IC50 Values for this compound in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | IC50 Value (µM) | Incubation Time (hours) |
| HepG2 | 0.6 | 72 |
| HepG2/ADM | 1.7 | 72 |
| Huh7 | 5.5 | 72 |
Data sourced from a study on the anti-proliferative activity of this compound in HCC cells.
Table 2: Recommended Starting Concentration Ranges for Screening this compound in Various Cancer Cell Lines
| Cancer Type | Recommended Screening Range (µM) |
| Lung Cancer | 0.5 - 20 |
| Breast Cancer | 0.5 - 20 |
| Colon Cancer | 0.5 - 20 |
These ranges are hypothetical and based on the effective concentrations observed in HCC cell lines. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the treatment wells).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells after this compound treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours. Include a vehicle control.
-
Cell Harvesting: After incubation, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot Analysis of Wnt/β-catenin Pathway Proteins
This protocol is for detecting changes in the expression of key proteins in the Wnt/β-catenin pathway following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound for 24 hours. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound's effect on the Wnt/β-catenin signaling pathway.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values or high variability between replicates.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent settling.
-
-
Possible Cause 2: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water.
-
-
Possible Cause 3: Inaccurate pipetting of this compound or reagents.
-
Solution: Calibrate your pipettes regularly. Use fresh pipette tips for each dilution and reagent addition.
-
-
Possible Cause 4: this compound precipitation in the culture medium.
-
Solution: Ensure the final DMSO concentration is low and consistent. Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing a fresh, lower concentration stock solution.
-
Problem 2: Low percentage of apoptotic cells detected after this compound treatment.
-
Possible Cause 1: Suboptimal this compound concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.
-
-
Possible Cause 2: Cell line is resistant to this compound-induced apoptosis.
-
Solution: Consider using a combination treatment with another anti-cancer agent to enhance the apoptotic effect.
-
-
Possible Cause 3: Issues with the Annexin V/PI staining protocol.
-
Solution: Ensure cells are handled gently during harvesting and staining to avoid mechanical damage to the cell membrane, which can lead to false positives. Use appropriate compensation controls for flow cytometry.
-
Problem 3: No change in β-catenin levels after this compound treatment in Western blot.
-
Possible Cause 1: Insufficient incubation time.
-
Solution: While 24 hours is often sufficient, some cell lines may require a longer treatment period to show significant changes in protein expression.
-
-
Possible Cause 2: The Wnt/β-catenin pathway is not the primary target in your cell line.
-
Solution: Investigate other potential signaling pathways that may be affected by this compound in your specific cancer model.
-
-
Possible Cause 3: Technical issues with the Western blot procedure.
-
Solution: Verify the quality of your antibodies and ensure proper protein transfer and blocking. Use a positive control cell line known to respond to Wnt pathway modulation.
-
Caption: Troubleshooting decision tree for this compound experiments.
References
challenges in working with natural rotenoid compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals working with natural rotenoid compounds.
Frequently Asked Questions (FAQs)
Section 1: General Properties and Handling
Q1: What are the main safety concerns when working with rotenoid compounds?
A1: Rotenone (B1679576), a primary rotenoid, is classified as moderately hazardous and can be absorbed through ingestion or inhalation.[1] The most significant risk to humans is the inhalation of concentrated powder, which can be severely toxic and potentially fatal.[1][2] It is crucial to handle rotenone in a well-ventilated area, wear appropriate personal protective equipment (PPE)—including protective clothing, chemical-resistant gloves, safety goggles, and a NIOSH-approved respirator—and avoid generating dust.[3][4] Emergency eyewash stations and showers should be readily available.[3][5]
Q2: My rotenone solution is changing color. What does this mean?
A2: Color change in a rotenone solution, typically from colorless to yellow, orange, and then deep red, indicates oxidation and decomposition.[6][7] This process occurs upon exposure to light and air and results in a loss of toxic and biological activity.[6][8] Degraded solutions may also deposit crystals of byproducts like dehydrorotenone.[7] To prevent degradation, store solutions, especially stock solutions, at -20°C or below and protect them from light and air.[9]
Q3: What is the best solvent for dissolving rotenone?
A3: Rotenone is practically insoluble in water but is readily soluble in many organic solvents.[9][10] For research applications, Dimethyl Sulfoxide (DMSO) is a common choice, with a high solubility of ≥77.6 mg/mL.[9] Other effective solvents include acetone, ethyl acetate, and chloroform.[7] When preparing working solutions for cell culture, it's critical to dilute the DMSO stock in the culture medium so that the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.[9]
Section 2: Extraction, Purification, and Analysis
Q4: I am having trouble extracting the full spectrum of rotenoids from my plant material. What can I do?
A4: Single-solvent extractions are often insufficient to fully extract all rotenoids and associated flavonoids from plant tissues.[11] A mixture of solvents is generally more effective. For instance, a mixture of methanol-methylene dichloride (1:1) has been shown to achieve complete extraction.[11] Another effective extraction solvent combination is chloroform-methanol (9:1, V/V).[12]
Q5: What is the recommended method for purifying a crude rotenoid extract?
A5: Purification can be efficiently accomplished using solid-phase extraction (SPE). A common method involves filtering the crude residue through a C18 reversed-phase cartridge to remove impurities before further analysis or separation.[12] For separating different rotenoids, High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique.[13]
Q6: I am analyzing a mixture of rotenoids with HPLC, but the peaks are not well-resolved. What parameters should I adjust?
A6: Poor peak resolution can be addressed by modifying several HPLC parameters.
-
Detection Wavelength: A detection wavelength of 240 nm is often more suitable for analyzing a complex mixture of different rotenoids (like deguelin (B1683977), elliptone, and their analogues) than the 280-300 nm range typically used for rotenone alone.[12]
-
Mobile Phase: The composition of the mobile phase is critical. An isocratic elution with methanol-water (66:34, V/V) can provide good separation for a range of rotenoids.[12] For other applications, an acetonitrile-water (65:35, v/v) mobile phase has been used successfully.[14]
-
Column: A standard C18 column is commonly used for rotenoid separation.[12][14]
Section 3: Experimental Design and Biological Activity
Q7: What is the primary mechanism of action for rotenone in biological systems?
A7: The primary and most well-known mechanism of action for rotenone is the inhibition of mitochondrial complex I (NADH dehydrogenase) in the electron transport chain.[15][16] This inhibition disrupts the production of ATP, the cell's main energy source, and leads to an increase in the production of mitochondrial reactive oxygen species (ROS).[15][17] This cascade of events can induce oxidative stress, cellular dysfunction, and ultimately, apoptosis (cell death).[16][17]
Q8: I am not seeing the expected level of cytotoxicity in my cell line after rotenone treatment. Why might this be?
A8: Several factors could contribute to lower-than-expected cytotoxicity:
-
Rotenone Degradation: As mentioned, rotenone is unstable and degrades upon exposure to light and air.[6][7] Ensure your stock and working solutions are fresh and have been stored properly.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to rotenone. For example, dopaminergic neurons are particularly sensitive.[18] The IC50 for cytotoxicity can vary significantly.[19]
-
Concentration and Exposure Time: The cytotoxic effects are dose- and time-dependent. Low concentrations may require longer exposure times to induce significant cell death. For example, biphasic survival curves have been observed in SH-SY5Y cells with concentrations as low as 50 nM over 21 days.[9]
-
Mechanism Independence: Some studies suggest that rotenone-induced cell death in specific neuron types can occur independently of complex I inhibition, implying other toxicity pathways may be at play or that only partial inhibition is required to trigger apoptosis.[18]
Q9: Which signaling pathways are most affected by rotenone exposure?
A9: Rotenone impacts several critical signaling pathways, primarily triggered by mitochondrial dysfunction and ROS production:
-
Apoptosis Pathways: Rotenone induces the intrinsic apoptosis pathway, characterized by the release of cytochrome c and activation of caspase-3.[17]
-
Stress-Activated Pathways: It activates stress-responsive signaling, including the p38 MAPK and JNK pathways.[9][20]
-
Neuroinflammatory Pathways: In neurological models, rotenone-generated ROS can activate the NF-κB pathway, leading to microglial activation and the production of pro-inflammatory mediators.
-
Survival Pathways: Rotenone has been shown to inhibit the mTOR signaling pathway (mTOR-mediated S6K1 and 4E-BP1), which is crucial for cell growth and survival.[20] It can also affect the PI3K/Akt pathway.[10]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Step |
| High variability between replicate experiments. | Degradation of Rotenone: Stock or working solutions have lost potency due to improper storage or repeated freeze-thaw cycles. | Prepare fresh working solutions from a recent, light-protected DMSO stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.[9] |
| Solvent Effects: Final DMSO concentration in the culture medium is too high, causing non-specific cytotoxicity. | Ensure the final DMSO concentration is kept below 0.1%.[9] Perform a vehicle control experiment with the highest DMSO concentration used. | |
| Cell Culture Conditions: Variations in cell density, passage number, or growth phase at the time of treatment. | Standardize cell seeding density and treatment protocols. Use cells within a consistent, low passage number range. | |
| Lower-than-expected apoptotic response. | Sub-optimal Concentration: The concentration used may be too low for the specific cell line or exposure time. | Perform a dose-response curve to determine the optimal cytotoxic concentration (e.g., IC50) for your specific cell line and experimental duration. |
| Antioxidant Effects: Components in the cell culture medium (e.g., certain supplements) may have antioxidant properties, neutralizing ROS. | Review the composition of your culture medium. If necessary, use a simpler, defined medium for the duration of the experiment. Note that antioxidants like glutathione (B108866) and Vitamin C can inhibit rotenone-induced apoptosis.[17] |
Quantitative Data Summary
Table 1: Photochemical Degradation of Rotenoids
Data from simulated sunlight conditions.
| Compound | Formulation | Half-Life (hours) | Reference |
| Rotenone | CFT Legumine | 4.18 – 20.12 | [21] |
| Deguelin | CFT Legumine | 1.17 – 2.32 | [21] |
Table 2: Toxicity of Rotenone
| Metric | Species / Model | Value | Reference |
| Oral LDLO | Human | 143 mg/kg | [3] |
| Oral LD50 | Human | 300 mg/kg | [3] |
| Inhalation LCLO | Rat | 500 mg/m3 (30 min) | [3] |
| Skin LD50 | Rat | >940 mg/kg | [3] |
| Intraperitoneal LD50 | Rat | 1600 µg/kg | [3] |
| Intravenous LD50 | Rat | 200 µg/kg | [3] |
| Oral LD50 | Mouse | 2800 µg/kg | [3] |
Table 3: In Vitro Cytotoxicity of Rotenoids
| Compound | Cell Line | Metric | Value | Reference |
| Rotenone | MCF-7 (Breast Cancer) | IC50 | 4.4 nM | [19] |
| Rotenone | K562 (Leukemia) | IC50 | 13.05 µM | [19] |
| 6a, 12a-dehydro-α-toxicarol | A-549 (Lung Cancer) | IC50 | 15 µM | [19] |
| 6a, 12a-dehydro-α-toxicarol | MCF-7 (Breast Cancer) | IC50 | 25 µM | [19] |
Experimental Protocols
Protocol 1: Preparation of Rotenone Stock and Working Solutions
Objective: To prepare stable, sterile rotenone solutions for in vitro experiments.
Materials:
-
Rotenone powder (CAS 83-79-4)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile-filtered pipette tips
-
Cell culture medium
Procedure:
-
Safety First: Conduct all steps in a chemical fume hood while wearing appropriate PPE (gloves, lab coat, safety glasses).
-
Stock Solution Preparation:
-
Dissolve rotenone powder in anhydrous DMSO to a final concentration of 10–50 mM.[9]
-
Ensure complete dissolution by gentle vortexing.
-
(Optional) If sterility is paramount, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Working Solution Preparation:
-
Immediately before use, thaw a single aliquot of the stock solution.
-
Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the medium is ≤ 0.1% to avoid solvent toxicity.[9]
-
Mix thoroughly by gentle inversion or pipetting before adding to the cells.
-
Protocol 2: HPLC Method for Analysis of Rotenoid Mixtures
Objective: To separate and detect multiple rotenoid compounds from a purified plant extract.[12]
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Purified rotenoid extract dissolved in a suitable solvent
Procedure:
-
Sample Preparation:
-
Dissolve the purified extract in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Methanol:Water (66:34, V/V).[12]
-
Flow Rate: 1.0 mL/min (adjust as needed for optimal separation on your system).
-
Column: C18 reversed-phase column.
-
Detection: UV detector set to 240 nm for broad detection of various rotenoids.[12]
-
Injection Volume: 10-20 µL (optimize based on sample concentration).
-
-
Analysis:
-
Run the sample and identify peaks based on retention times compared to known standards for rotenone, deguelin, elliptone, etc.
-
The relative retention times of different rotenoids can be characterized based on the retention time of a rotenone standard.[12]
-
Visualizations
Signaling Pathways and Workflows
Caption: Rotenone-induced apoptotic signaling pathway.
Caption: Key pathway in rotenone-induced neuroinflammation.
Caption: General workflow for rotenoid research.
References
- 1. Rotenone - Health Effects, Alaska Department of Fish and Game [adfg.alaska.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. carlroth.com [carlroth.com]
- 5. nj.gov [nj.gov]
- 6. doc.govt.nz [doc.govt.nz]
- 7. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Stability of Rotenone in a Phenol-oil Solution | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 9. map-kinase-fragment-multiple-species.com [map-kinase-fragment-multiple-species.com]
- 10. Rotenone and Its Derivative, Rotenoisin A, Induce Neurodegeneration Differentially in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis and quantitation of rotenoids and flavonoids in Derris (Lonchocarpus urucu) by high-temperature high-resolution gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Modification of the analytical method for rotenoids in plants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of rotenoids and the determination of rotenone in pesticide formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of rotenone in honey by high performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. stjohns.edu [stjohns.edu]
- 17. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. Rotenone Induction of Hydrogen Peroxide Inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E Pathways, Leading to Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Photochemical mechanisms of rotenone and deguelin degradation: Implications for rotenoid attenuation in high-latitude lakes - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Minimizing Dalbinol Cytotoxicity to Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in minimizing Dalbinol's cytotoxicity to normal cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound to normal cells?
This compound has been shown to be less cytotoxic to normal hepatic cells (LO2 cell line) compared to rotenone (B1679576), another rotenoid.[1] The reported IC50 value for this compound in LO2 cells was 16.8 μM, whereas for rotenone it was 3.92 μM, indicating a better safety profile for this compound in this specific normal cell line.[1]
Q2: What is the primary mechanism of action of this compound in cancer cells?
This compound exerts its anti-proliferative effects in hepatocellular carcinoma (HCC) cells by promoting the degradation of β-catenin, a key component of the Wnt/β-catenin signaling pathway.[1][2] This leads to decreased nuclear accumulation of β-catenin and subsequent inhibition of cancer cell growth.[1] this compound has been observed to suppress Wnt/β-catenin signaling in HepG2, HepG2/ADM, and Huh7 HCC cell lines.[1]
Q3: Are there general strategies to reduce drug-induced cytotoxicity in vitro?
Yes, several general strategies can be employed to mitigate drug-induced cytotoxicity in cell culture experiments. These include:
-
Optimizing Drug Concentration and Exposure Time: Use the lowest effective concentration of this compound and the shortest exposure time necessary to achieve the desired effect on cancer cells while minimizing damage to normal cells.
-
Co-treatment with Antioxidants: If oxidative stress is a suspected off-target effect, co-administration of antioxidants like N-acetylcysteine or Vitamin E might offer protection to normal cells.[3]
-
Optimizing Cell Culture Conditions: Ensure that cells are healthy and not under stress from suboptimal culture conditions (e.g., media composition, confluency), as stressed cells can be more vulnerable to drug toxicity.[3]
-
Utilizing Drug Delivery Systems: Encapsulating this compound in a drug delivery system, such as nanoparticles, can potentially enhance its targeted delivery to cancer cells and reduce systemic exposure to normal cells.[4]
Troubleshooting Guides
Problem 1: Higher than expected cytotoxicity observed in a specific normal cell line.
| Possible Cause | Troubleshooting Step |
| Cell line specific sensitivity | Verify the IC50 of this compound in your specific normal cell line. Different cell lines can have varying sensitivities to a compound. Consider using a panel of normal cell lines relevant to your research area. |
| Suboptimal cell health | Ensure optimal cell culture conditions. Perform a cell viability assay on untreated cells to confirm they are healthy before starting the experiment. |
| Incorrect this compound concentration | Re-verify the concentration of your this compound stock solution. Perform a dose-response curve to accurately determine the IC50 in your experimental setup. |
Problem 2: Difficulty in achieving a therapeutic window between cancer and normal cells.
| Possible Cause | Troubleshooting Step |
| Similar sensitivity of cell lines | Evaluate the expression levels of key proteins in the Wnt/β-catenin pathway in both your cancer and normal cell lines. Cells with a less active pathway may be less sensitive to this compound's primary mechanism. |
| Off-target effects at higher concentrations | Investigate potential off-target effects of this compound at the concentrations being used. Consider performing assays to measure oxidative stress or mitochondrial dysfunction. |
| Inadequate experimental model | If possible, move to a 3D cell culture or co-culture model that better mimics the in vivo environment. This can sometimes reveal a greater therapeutic window. |
Problem 3: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Assay variability | Ensure proper mixing of reagents and consistent incubation times. Check for and remove any bubbles in the wells before reading the plate.[3] |
| High background in control wells | This can be an issue in MTT assays. Ensure complete solubilization of formazan (B1609692) crystals and use a reference wavelength to subtract background absorbance.[3] |
| Cell plating inconsistency | Use a consistent cell seeding density across all wells and plates. Allow cells to adhere and evenly distribute before adding the compound. |
Data Presentation
Table 1: Comparative IC50 Values of this compound and Rotenone
| Compound | Cell Line | Cell Type | IC50 (μM) | Reference |
| This compound | LO2 | Normal Human Liver | 16.8 | [1] |
| Rotenone | LO2 | Normal Human Liver | 3.92 | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and an untreated control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]
Western Blot for β-catenin
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with a primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound's mechanism of action in the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for assessing this compound's cytotoxicity.
Caption: Logical troubleshooting for unexpected cytotoxicity.
References
- 1. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benthamscience.com [benthamscience.com]
Technical Support Center: Navigating Solvent Effects of DMSO in Dalbinol Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for the solvent effects of Dimethyl Sulfoxide (DMSO) in experiments involving Dalbinol.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a solvent for this compound in cell-based assays?
A1: this compound, a rotenoid compound, is often poorly soluble in aqueous solutions. DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, including this compound.[1] Its miscibility with water and cell culture media makes it a common vehicle for delivering compounds like this compound to cells in vitro.[1]
Q2: What is the recommended final concentration of DMSO in my this compound experiments?
A2: It is crucial to keep the final concentration of DMSO in your cell culture media as low as possible, ideally at or below 0.1% (v/v).[1][2] While some cell lines can tolerate up to 0.5% or even 1% DMSO without severe cytotoxicity, this is highly cell-line specific.[2][3] Primary cell cultures are generally more sensitive to DMSO's toxic effects.[3] It is strongly recommended to perform a DMSO tolerance assay for your specific cell line to determine the maximum concentration that does not induce significant toxicity or other off-target effects.[1]
Q3: What are the potential "off-target" effects of DMSO on my cells that could interfere with my this compound experiment?
A3: DMSO is not an inert solvent and can have direct biological effects, which are known as pleiotropic effects.[1] These can confound experimental results if not properly controlled for. Documented effects include:
-
Alterations in Cell Growth and Viability: Low concentrations of DMSO can sometimes stimulate cell growth, while higher concentrations can inhibit proliferation or induce cell death.[1][4]
-
Induction of Cell Differentiation: In certain cell types, DMSO is used to induce differentiation.[1]
-
Changes in Gene Expression: DMSO has been shown to alter the expression of numerous genes, which can impact various cellular processes.[1]
-
Influence on Signaling Pathways: It can interfere with various signaling pathways.[1] Since this compound's mechanism of action involves the Wnt/β-catenin signaling pathway, it is critical to account for any potential influence from DMSO on this pathway.[5][6]
Q4: How can I be sure that the observed effects are from this compound and not the DMSO solvent?
A4: The most critical control to include in your experiment is a "vehicle control." This control group consists of cells treated with the same final concentration of DMSO as your experimental groups, but without this compound.[1][7] By comparing the results of your this compound-treated group to the vehicle control group, you can subtract the effects of the solvent itself. Additionally, an untreated control group (cells in media alone) should be included to assess the baseline health and behavior of your cells.[8]
Troubleshooting Guide
Problem 1: High variability or unexpected results in my cell viability assay.
-
Possible Cause: Inconsistent DMSO concentration across wells or plates.
-
Troubleshooting Steps:
-
Standardize Dilution Technique: Ensure a consistent and thorough mixing technique when preparing your this compound stock solutions and serial dilutions in DMSO.
-
Consistent Addition: Use a calibrated pipette to add a small, consistent volume of your this compound-DMSO solution to each well.
-
Vehicle Control: Always include a vehicle control with the same final DMSO concentration on every plate to monitor for plate-to-plate variability.
-
Problem 2: The vehicle control group shows a significant biological effect compared to the untreated control group.
-
Possible Cause: The DMSO concentration is too high for your specific cell line, leading to cytotoxicity or other off-target effects.[9][10]
-
Troubleshooting Steps:
-
Perform a DMSO Tolerance Assay: Before your main experiment, determine the highest concentration of DMSO that does not significantly affect the viability, morphology, or other relevant parameters of your cells. A typical DMSO tolerance assay involves treating cells with a range of DMSO concentrations (e.g., 0.01% to 5%) and measuring cell viability after a set incubation period (e.g., 24, 48, or 72 hours).[1][9]
-
Lower DMSO Concentration: If possible, reduce the final DMSO concentration in your assay. This may require preparing a more concentrated stock solution of this compound.
-
Alternative Solvents: If this compound's solubility is a limiting factor and the required DMSO concentration is toxic, you may need to explore alternative, less toxic solvents. However, this will require extensive validation.
-
Problem 3: this compound appears to have a less potent effect than expected.
-
Possible Cause: DMSO can sometimes interfere with the activity of the compound or the assay itself.[11]
-
Troubleshooting Steps:
-
Check for Compound Precipitation: After adding the this compound-DMSO stock to your aqueous cell culture media, visually inspect for any precipitation of the compound. If precipitation occurs, you may need to adjust your stock concentration or the final assay volume.
-
Assay Interference: Consider if DMSO could be directly interfering with your assay's detection method (e.g., fluorescence or luminescence). Run a control with just DMSO and your assay reagents to check for any background signal.
-
Quantitative Data: Effects of DMSO on Cell Viability
The following table summarizes the typical dose-dependent effect of DMSO on the viability of various cell lines after a specified exposure time. Note that the exact effects can vary between experiments and cell lines.
| DMSO Concentration (% v/v) | Cell Line | Exposure Time | Effect on Cell Viability |
| 0.1% | HepG2 | 72 hours | Minimal to no effect on cell proliferation.[9] |
| 0.5% | HepG2 | 72 hours | Slight inhibition of cell proliferation.[9] |
| 1% | HepG2 | 72 hours | Noticeable inhibition of cell proliferation.[9] |
| 3% | HepG2 | 72 hours | Strong inhibition of cell proliferation.[9] |
| 5% | HepG2 | 72 hours | Complete inhibition of cell proliferation.[9] |
| < 2% | PC12 | 24 hours | Cells grow normally with intact morphology.[10] |
| > 4% | PC12 | 24 hours | Abnormal cell morphology and significantly decreased viability.[10] |
| ≤ 0.5% | Various | - | Generally considered safe for most cell lines.[3] |
| > 1% | Various | - | Can cause negative effects, including membrane damage and cell death.[12] |
Experimental Protocols
Detailed Methodology: DMSO Tolerance Assay for a Human Hepatocellular Carcinoma Cell Line (e.g., HepG2)
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare DMSO Dilutions: Prepare a serial dilution of high-purity DMSO in complete cell culture medium. Typical final concentrations to test range from 0.01% to 5% (v/v). Also, prepare a medium-only control (untreated).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared DMSO dilutions to the respective wells. Include at least three to six replicate wells for each concentration.
-
Incubation: Incubate the plate for a period relevant to your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or PrestoBlue assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the untreated control cells. Plot the results to determine the highest concentration of DMSO that does not cause a significant decrease in cell viability (e.g., >90% viability). This concentration is your maximum acceptable DMSO concentration for subsequent this compound experiments.
Visualizations
Experimental Workflow for a this compound Cell Viability Assay
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. btsjournals.com [btsjournals.com]
- 5. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. quora.com [quora.com]
- 12. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
Dalbinol degradation and how to prevent it
Dalbinol Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to troubleshoot potential degradation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and what are the recommended storage conditions?
A1: While specific stability data for this compound is limited, as a rotenoid, it is expected to be sensitive to light, heat, and oxidation.[1] For optimal stability, this compound should be stored in a cool, dry, and dark place.[2] It is recommended to store solid this compound in tightly sealed containers, protected from light. Solutions of related compounds, like rotenone (B1679576), are often prepared fresh. If storage of a stock solution is necessary, it is advisable to store it in an airtight, light-protecting vial at low temperatures (-20°C is a common practice for similar compounds).[3]
Q2: I am seeing a decrease in the activity of my this compound sample over time. What could be the cause?
A2: A decrease in activity is likely due to the chemical degradation of this compound. The most common causes for the degradation of rotenoids are exposure to light (photodegradation), elevated temperatures (thermal degradation), and oxidation.[1] The rate of degradation can also be influenced by the pH of the solution.
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change in a this compound solution, which is typically colorless to pale yellow, can be an indicator of degradation. For instance, solutions of the related compound rotenone can turn yellow, orange, and then deep red upon oxidation and exposure to light, which may involve the formation of degradation products like dehydrorotenone (B1670207) and rotenonone.[4]
Q4: How can I prevent the degradation of this compound during my experiments?
A4: To prevent degradation, it is crucial to minimize exposure to light, heat, and oxygen.
-
Light: Conduct experiments under subdued light or use amber-colored glassware or vials.[2]
-
Temperature: Avoid high temperatures. For processes requiring heat, use the lowest effective temperature for the shortest possible duration.[5] Store solutions on ice when not in immediate use.
-
Oxidation: Use deoxygenated solvents to prepare solutions. If the experimental design allows, consider adding an antioxidant. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound stock solution or in the assay medium.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare this compound solutions fresh for each experiment from a solid stock that has been stored properly.
-
Check for precipitation: Ensure this compound is fully dissolved and has not precipitated out of the solution, especially in aqueous media.
-
Protect from light: During the assay, protect the plates or tubes from direct light.
-
Control for temperature: Maintain a consistent and appropriate temperature throughout the experiment.
-
Analyze purity: Use an analytical method like HPLC to check the purity of your this compound stock and the solution used in the assay.
-
Issue 2: Appearance of unknown peaks in HPLC analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review handling procedures: Ensure that the sample was not exposed to high temperatures, light, or incompatible solvents during preparation and analysis.
-
Conduct a forced degradation study: To identify potential degradation products, subject a sample of this compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the resulting mixture by HPLC-MS. This can help in identifying the unknown peaks.
-
Optimize storage: If degradation is suspected in stored samples, re-evaluate your storage conditions (temperature, light protection, container type).
-
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV or PDA detector and a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place a solid sample of this compound and an aliquot of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solid sample of this compound and an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC or LC-MS method.
-
Develop an HPLC method that can separate this compound from its degradation products. A C18 column with a gradient elution of acetonitrile and water is a common starting point.
-
Use a PDA detector to check for peak purity and a mass spectrometer to identify the mass of the degradation products.
-
Data Presentation
When conducting stability studies, it is crucial to present quantitative data in a clear and organized manner. Below is a template table for summarizing the results of a forced degradation study.
Table 1: Summary of Forced Degradation Study of this compound
| Stress Condition | Duration (hours) | Temperature (°C) | % this compound Remaining | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 24 | 25 | |||
| 3% H₂O₂ | 24 | 25 | |||
| Heat (Solid) | 48 | 80 | |||
| Heat (Solution) | 48 | 80 | |||
| Photostability | 24 | 25 |
Visualizations
Logical Workflow for a this compound Stability Study
Caption: Workflow for assessing this compound stability.
Factors Influencing this compound Degradation
Caption: Key factors leading to this compound degradation.
References
Technical Support Center: Ensuring Reproducibility in Dalbinol-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with Dalbinol. Our goal is to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a rotenoid compound that has demonstrated anti-proliferative activity, particularly in hepatocellular carcinoma (HCC) cells. Its primary mechanism of action is the inhibition of the Wnt/β-catenin signaling pathway. This compound promotes the degradation of β-catenin through the ubiquitin-proteasome pathway, which prevents its accumulation in the nucleus and subsequent activation of target genes involved in cell proliferation.[1]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been shown to inhibit the growth of several hepatocellular carcinoma cell lines, including HepG2, HepG2/ADM (Adriamycin-resistant), and Huh7 cells in a concentration-dependent manner.[1]
Q3: How should I prepare a stock solution of this compound?
Q4: How should I store this compound powder and stock solutions to ensure stability?
A4: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO or ethanol (B145695) should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect both the powder and stock solutions from light.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
Question: My CCK-8 assay results show inconsistent or no inhibition of cancer cell proliferation after this compound treatment. What could be the issue?
Answer: This could be due to several factors related to the compound's activity, the assay itself, or cell culture conditions. Here's a step-by-step troubleshooting guide:
-
This compound Integrity:
-
Improper Storage: Confirm that your this compound powder and stock solutions have been stored correctly (protected from light, at the appropriate temperature) to prevent degradation.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution, as this can degrade the compound. Use aliquots for single experiments.
-
-
Experimental Procedure:
-
Incorrect Concentration: Double-check your calculations for the final working concentrations. It's advisable to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line.
-
Inaccurate Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Inconsistent cell numbers will lead to variability in the assay results.
-
Incubation Time: The incubation time with this compound may need optimization. A 72-hour incubation has been shown to be effective for assessing its anti-proliferative effects.[2]
-
-
Cell Culture Conditions:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells may respond differently to treatment.
-
Contamination: Check for any signs of microbial contamination in your cell cultures, as this can significantly impact experimental outcomes.
-
Issue 2: Difficulty Dissolving this compound or Precipitation in Culture Media
Question: I am having trouble dissolving this compound, or it precipitates when I add it to my cell culture medium. How can I resolve this?
Answer: Solubility issues are common with hydrophobic compounds like this compound. Here are some solutions:
-
Proper Dissolution Technique:
-
Initial Solvent: Use a high-purity, anhydrous organic solvent like DMSO or ethanol to prepare your stock solution.
-
Warming: Gently warming the solution may aid in dissolution, but be cautious to avoid temperatures that could degrade the compound.
-
Vortexing/Sonication: Vortexing or brief sonication can help to fully dissolve the compound in the initial solvent.
-
-
Preventing Precipitation in Media:
-
Serial Dilution: Instead of adding the concentrated stock solution directly to the media, perform a serial dilution in pre-warmed (37°C) culture media.
-
Gradual Addition: Add the this compound solution dropwise to the media while gently swirling to ensure rapid and even mixing.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible (ideally <0.1%) to avoid both cell toxicity and compound precipitation.
-
Issue 3: Inconsistent Results in Western Blot for β-catenin
Question: My Western blot results for β-catenin levels after this compound treatment are not consistent. What could be the cause?
Answer: Inconsistent Western blot results can stem from various steps in the protocol, from sample preparation to antibody incubation.
-
Sample Preparation:
-
Consistent Lysis: Ensure complete and consistent lysis of cells to solubilize all proteins. Use a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Accurate Protein Quantification: Use a reliable protein assay (e.g., BCA) to ensure equal loading of protein in each lane of the gel.
-
-
Antibody and Incubation:
-
Antibody Quality: Use a validated antibody specific for β-catenin.
-
Blocking: Proper blocking (e.g., with 5% non-fat milk or BSA in TBST) is crucial to prevent non-specific antibody binding.
-
Incubation Conditions: Optimize primary and secondary antibody concentrations and incubation times and temperatures.
-
-
This compound Treatment:
-
Treatment Duration: Ensure a consistent treatment duration with this compound across all samples. A 24-hour treatment has been shown to effectively reduce β-catenin levels.
-
Positive and Negative Controls: Include appropriate controls, such as untreated cells (negative control) and a known activator or inhibitor of the Wnt/β-catenin pathway (positive control), to validate your experimental setup.
-
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different hepatocellular carcinoma cell lines after 72 hours of treatment, as determined by CCK-8 assay.[2]
| Cell Line | IC50 (µM) |
| HepG2 | 0.6 |
| HepG2/ADM | 1.7 |
| Huh7 | 5.5 |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Seed cells (e.g., HepG2, HepG2/ADM, Huh7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
Incubation: Incubate the cells for 72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis for β-catenin
-
Cell Lysis: After treating cells with this compound for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Ubiquitination Assay
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein (β-catenin) using a specific antibody.
-
Western Blot: Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Detection: Perform a Western blot using an antibody against ubiquitin to detect the ubiquitinated forms of β-catenin.
Visualizations
A high-level overview of the experimental workflow for studying the effects of this compound.
The proposed mechanism of this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.
References
Validation & Comparative
A Comparative Analysis of Dalbinol and Rotenone Cytotoxicity in Normal Liver Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of dalbinol (B2462359) and rotenone (B1679576) on normal liver cells. This compound, a natural rotenoid extracted from the seeds of Amorpha fruticosa L., presents a chemical structure similar to that of rotenone, a well-known pesticide and mitochondrial complex I inhibitor.[1] While both are members of the rotenoid family, emerging research indicates significant differences in their impact on non-cancerous hepatocytes.
Quantitative Cytotoxicity Data
A key measure of a compound's toxicity is its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit a biological process by 50%. Lower IC50 values indicate higher cytotoxicity. The following table summarizes the IC50 values of this compound and rotenone in the normal human liver cell line, LO2.
| Compound | Cell Line | Exposure Time | IC50 Value (μM) | Source |
| This compound | LO2 | 68 hours | 16.8 | [1] |
| Rotenone | LO2 | 68 hours | 3.92 | [1] |
The data clearly demonstrates that this compound is significantly less cytotoxic to normal liver cells than rotenone, with an IC50 value more than four times higher.[1]
Experimental Protocols
The cytotoxicity data presented above was obtained using the Cell Counting Kit-8 (CCK-8) assay.[1]
Cell Counting Kit-8 (CCK-8) Assay Protocol:
-
Cell Seeding: Normal hepatic LO2 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The cells are then exposed to varying concentrations of this compound or rotenone. A control group is treated with an equivalent volume of the solvent (e.g., DMSO) used to dissolve the compounds.
-
Incubation: The treated cells are incubated for a specified period (in this case, 68 hours).[1]
-
Reagent Addition: Following incubation, the CCK-8 solution is added to each well. CCK-8 contains WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye.
-
Incubation with Reagent: The plates are incubated for a short period (typically 1-4 hours) to allow for the colorimetric reaction to develop.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Cell viability is calculated as a percentage relative to the control group. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
CCK-8 experimental workflow for cytotoxicity assessment.
Mechanisms of Cytotoxicity and Signaling Pathways
While both compounds are structurally related, their mechanisms of action and downstream cellular effects appear to diverge, particularly concerning their impact on normal versus cancerous cells.
This compound
In studies focused on hepatocellular carcinoma (HCC), this compound has been shown to exert anti-proliferative and pro-apoptotic effects by promoting the degradation of β-catenin, a key component of the Wnt signaling pathway.[1][2] This targeted action against cancer cells, combined with its lower toxicity in normal liver cells, suggests a favorable therapeutic window. The higher IC50 value in LO2 cells indicates that the cellular pathways targeted by this compound are less critical for the survival of normal hepatocytes compared to cancer cells, or that normal cells have more robust compensatory mechanisms.[1]
Rotenone
Rotenone's cytotoxicity is well-documented and primarily stems from its potent inhibition of the mitochondrial electron transport chain at Complex I.[3][4] This disruption leads to a cascade of detrimental events in hepatocytes:
-
Impaired Mitochondrial Respiration: Inhibition of Complex I blocks the transfer of electrons, leading to a decrease in ATP synthesis and a collapse of the mitochondrial membrane potential.[3][5][6]
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain results in the leakage of electrons and the generation of superoxide (B77818) radicals, leading to oxidative stress.[4][5]
-
Oxidative Damage: Elevated ROS levels cause damage to cellular components, including lipids (lipid peroxidation), proteins, and DNA.[5][6]
-
Induction of Mitochondria-Mediated Apoptosis: The combination of mitochondrial dysfunction and oxidative stress triggers the intrinsic apoptotic pathway.[5][7] This involves the upregulation of pro-apoptotic proteins like p53 and Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of executioner caspases such as caspase-3, ultimately leading to programmed cell death.[5][6]
Signaling pathway of rotenone-induced hepatotoxicity.
Comparative Summary
The distinct cytotoxic profiles of this compound and rotenone in normal liver cells are critical for drug development and safety assessment.
References
- 1. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rotenone-induced oxidative stress and apoptosis in human liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Dalbinol vs. Adriamycin in Hepatocellular Carcinoma: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of dalbinol (B2462359) and the established chemotherapeutic agent Adriamycin (doxorubicin) in the context of hepatocellular carcinoma (HCC). The following sections detail their mechanisms of action, present comparative in vitro efficacy data, and outline the experimental protocols utilized in key studies. While direct in vivo comparative data is limited, this guide consolidates available information to support further research and development.
Mechanism of Action
This compound: A naturally occurring rotenoid, this compound exerts its anti-cancer effects in HCC by targeting the Wnt/β-catenin signaling pathway.[1][2] Specifically, this compound promotes the degradation of β-catenin through the ubiquitin-proteasome pathway.[1][2] The aberrant activation of the Wnt/β-catenin pathway is a frequent event in HCC, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator of genes involved in cell proliferation and survival. By facilitating β-catenin degradation, this compound effectively inhibits this oncogenic signaling cascade.[1][2]
Adriamycin (Doxorubicin): Adriamycin is a well-established anthracycline antibiotic that functions as a topoisomerase II inhibitor.[3] Its primary mechanism of action involves intercalating into DNA, thereby obstructing the replication and transcription processes.[3] This interaction stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks. The resulting DNA damage triggers a cascade of cellular responses, including cell cycle arrest and apoptosis, which ultimately contribute to its cytotoxic effects against cancer cells.[3]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the respective signaling pathways affected by this compound and Adriamycin in HCC.
References
- 1. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Dalbinol for Hepatocellular Carcinoma: An In Vivo Anti-Cancer Efficacy Comparison
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Dalbinol's potential in vivo anti-cancer effects against established treatments for hepatocellular carcinoma (HCC). While direct in vivo studies on this compound are not yet publicly available, this guide leverages its known mechanism of action to draw comparisons with existing therapies, supported by available experimental data.
Executive Summary
This compound, a natural rotenoid, has demonstrated promising anti-cancer activity in vitro against hepatocellular carcinoma (HCC) cell lines.[1][2] Its mechanism of action involves the targeted degradation of β-catenin, a key component of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in HCC.[1][2][3] This guide compares the potential in vivo efficacy of this compound with established multi-kinase inhibitors, Sorafenib (B1663141) and Regorafenib (B1684635), which are standard-of-care treatments for advanced HCC. The comparison is based on this compound's in vitro mechanism and in vivo data from studies on these alternative therapies and other Wnt/β-catenin pathway inhibitors.
Comparative Analysis of Anti-Cancer Effects
While in vivo data for this compound is not available, this section presents a comparative table based on its demonstrated in vitro mechanism and the established in vivo performance of Sorafenib and Regorafenib.
| Feature | This compound (Projected In Vivo) | Sorafenib | Regorafenib |
| Target Pathway | Wnt/β-catenin | RAF/MEK/ERK, VEGFR, PDGFR | VEGFR, TIE2, KIT, RET, RAF-1, BRAF, PDGFR, FGFR |
| Mechanism of Action | Promotes ubiquitin-proteasome-mediated degradation of β-catenin.[1][2] | Multi-kinase inhibitor targeting tumor cell proliferation and angiogenesis.[4][5][6] | Multi-kinase inhibitor targeting angiogenesis, oncogenesis, and metastasis.[4][7] |
| Reported In Vivo Models | Not yet reported. | Human HCC xenograft models (e.g., Huh-7, HepG2, PLC/PRF/5).[5][6] Patient-derived xenograft (PDX) models.[4][8] | Patient-derived xenograft (PDX) models.[4][8] PLC5-bearing HCC subcutaneous model.[7] |
| Reported In Vivo Efficacy | Not yet reported. | Significant tumor growth inhibition in xenograft models.[5][6] Increased overall survival in preclinical models.[4] | Significant tumor growth inhibition in PDX models, with superior response in some models compared to Sorafenib.[4][8][9] Improved overall survival in preclinical models.[4] |
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action: Wnt/β-catenin Pathway
This compound's primary anti-cancer effect is attributed to its ability to promote the degradation of β-catenin, a crucial mediator in the Wnt signaling pathway. In many cancers, including HCC, the aberrant stabilization and nuclear accumulation of β-catenin lead to the transcription of genes that drive cell proliferation and survival. By facilitating its degradation, this compound effectively inhibits this pro-tumorigenic signaling.
Caption: this compound's mechanism targeting the Wnt/β-catenin pathway.
Standard In Vivo Xenograft Model Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an anti-cancer compound using a xenograft mouse model. This protocol is standard for testing compounds like Sorafenib and Regorafenib and would be applicable for future in vivo studies of this compound.
Caption: A standard experimental workflow for in vivo xenograft studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments relevant to the in vivo assessment of anti-cancer agents in HCC.
Cell Lines and Culture
-
Cell Lines: Human hepatocellular carcinoma cell lines such as HepG2, Huh-7, and PLC/PRF/5 are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vivo Xenograft Studies
-
Animal Model: Male athymic nude mice (4-6 weeks old) are commonly used for xenograft studies.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 HCC cells in 100-200 µL of serum-free medium or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups.
-
This compound (Hypothetical): Based on its rotenoid structure, a potential starting dose could be in the range of 10-50 mg/kg, administered orally or via intraperitoneal injection daily or on a specified schedule.
-
Sorafenib: A typical dose is 30-40 mg/kg, administered orally once daily.[4][5]
-
Regorafenib: A common dose is 10-20 mg/kg, administered orally once daily.[4][7]
-
The control group receives the vehicle used to dissolve the compounds.
-
-
Efficacy Evaluation:
-
Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Immunohistochemistry (IHC)
-
Tissue Preparation: Excised tumor tissues are fixed in 10% formalin, embedded in paraffin, and sectioned.
-
Staining: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then incubated with primary antibodies against target proteins (e.g., β-catenin, Ki-67 for proliferation, CD31 for angiogenesis).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to visualize the protein of interest.
-
Analysis: Stained sections are imaged, and the intensity and distribution of the staining are quantified.
Conclusion and Future Directions
This compound presents a compelling mechanistic rationale for its potential as an anti-cancer agent in HCC, primarily through its targeted degradation of β-catenin. While in vitro studies have laid a strong foundation, the critical next step is to validate these findings in vivo. Future research should focus on conducting xenograft and potentially patient-derived xenograft (PDX) studies to determine this compound's efficacy, optimal dosing, and safety profile. A direct comparison with standard-of-care drugs like Sorafenib and Regorafenib in these models will be essential to ascertain its therapeutic potential and position in the landscape of HCC treatment. The exploration of combination therapies, potentially pairing this compound with multi-kinase inhibitors, could also be a promising avenue for future investigation to overcome drug resistance and improve patient outcomes.
References
- 1. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Dalbinol and Other Rotenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular mechanisms of Dalbinol and other prominent rotenoids, supported by experimental data. The information is intended to assist researchers in understanding the distinct and overlapping biological activities of these compounds.
Overview of Rotenoid Mechanisms
Rotenoids are a class of naturally occurring heterocyclic compounds with diverse biological activities. While classically known for their insecticidal properties primarily through the inhibition of mitochondrial complex I, recent research has unveiled a broader spectrum of molecular targets and signaling pathways modulated by different members of this family. This guide focuses on comparing the mechanism of this compound with three other well-studied rotenoids: Rotenone (B1679576), Deguelin (B1683977), and Tephrosin (B192491). A summary of their primary mechanisms of action is presented below.
Comparative Data on Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other rotenoids in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HepG2 | Hepatocellular Carcinoma | 0.6 | [1] |
| HepG2/ADM | Adriamycin-resistant Hepatocellular Carcinoma | 1.7 | [1] | |
| Huh7 | Hepatocellular Carcinoma | 5.5 | [1] | |
| LO2 | Normal Human Liver Cells | 16.8 | [1] | |
| Rotenone | LO2 | Normal Human Liver Cells | 3.92 | [1] |
| MCF-7 | Breast Cancer | 0.0044 | [2] | |
| A549 | Lung Cancer | Various | [1] | |
| HCT116 | Colon Cancer | Various | [1] | |
| Deguelin | A549 | Lung Cancer | Various | [3] |
| MCF-7 | Breast Cancer | Various | [3] | |
| HepG2 | Hepatocellular Carcinoma | Various | [3] | |
| Tephrosin | A549 | Lung Cancer | Various | [3][4] |
| MCF-7 | Breast Cancer | Various | [3][4] | |
| HepG2 | Hepatocellular Carcinoma | Various | [3][4] | |
| SW1990 | Pancreatic Cancer | Various | [3][4] | |
| SHG-44 | Glioblastoma | Various | [3][4] |
Detailed Mechanism of Action
This compound: An Inhibitor of the Wnt/β-Catenin Signaling Pathway
This compound, a rotenoid isolated from the seeds of Amorpha fruticosa L., exerts its anti-proliferative effects primarily through the inhibition of the Wnt/β-catenin signaling pathway.[1][5] Unlike rotenone, this compound exhibits lower cytotoxicity in normal hepatic cells.[1]
The key mechanism of this compound involves promoting the degradation of β-catenin, a central component of the Wnt pathway.[1][5] This is achieved through the ubiquitin-proteasome system.[1][5] By reducing the levels of β-catenin, this compound prevents its translocation to the nucleus, thereby inhibiting the transcription of target genes that drive cell proliferation.[1]
Caption: this compound's inhibition of the Wnt/β-catenin signaling pathway.
Rotenone: A Potent Inhibitor of Mitochondrial Complex I
Rotenone is the most extensively studied rotenoid and is a well-established inhibitor of the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase).[6][7][8] This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[6][9] The resulting oxidative stress and energy depletion trigger apoptotic cell death.[6][10] Due to its potent neurotoxicity, rotenone is widely used in experimental models of Parkinson's disease.[6] While primarily targeting mitochondria, some studies suggest that rotenone can also affect the Wnt/β-catenin pathway, although this is not considered its primary mechanism of action.[11][12]
Caption: Rotenone's inhibition of mitochondrial complex I and downstream effects.
Deguelin: A Multi-Targeting Chemopreventive Agent
Deguelin demonstrates a broader mechanism of action compared to rotenone, targeting multiple signaling pathways implicated in cancer development and progression.[13][14] While it is also a known inhibitor of mitochondrial complex I, its anticancer effects are largely attributed to the inhibition of pro-survival signaling cascades.[6][8]
Key pathways inhibited by Deguelin include:
-
PI3K/Akt Pathway: Deguelin inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[10][14][15]
-
IKK/NF-κB Pathway: It also suppresses the IκB kinase (IKK)/nuclear factor-κB (NF-κB) signaling, a key regulator of inflammation and cell survival.[13]
-
MAPK/mTOR Pathway: Deguelin has been shown to modulate the mitogen-activated protein kinase (MAPK)/mammalian target of rapamycin (B549165) (mTOR) pathway, which is involved in cell growth and proliferation.[13]
-
Hsp90 Binding: Deguelin can bind to heat shock protein 90 (Hsp90), leading to the degradation of its client proteins, many of which are oncoproteins.[13]
Caption: Deguelin's inhibitory effects on multiple pro-survival signaling pathways.
Tephrosin: An Inducer of ROS-Mediated Apoptosis
Tephrosin's primary anticancer mechanism involves the induction of apoptosis through the generation of intracellular reactive oxygen species (ROS).[4][16][17] The accumulation of ROS leads to mitochondrial membrane depolarization and the release of cytochrome c, initiating the intrinsic apoptotic cascade.[4][16] Studies have shown that Tephrosin's cytotoxic effects can be attenuated by ROS scavengers, highlighting the central role of oxidative stress in its mechanism of action.[4][16]
Caption: Tephrosin-induced apoptosis via the generation of reactive oxygen species.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and other rotenoids.
Western Blot Analysis for β-Catenin Levels (this compound)
Objective: To determine the effect of this compound on the protein levels of total and nuclear β-catenin.
Protocol:
-
Cell Culture and Treatment: Plate hepatocellular carcinoma cells (e.g., HepG2, Huh7) and treat with varying concentrations of this compound for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear extracts, use a nuclear/cytoplasmic extraction kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a loading control (e.g., GAPDH or Lamin B1) for normalization.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Mitochondrial Complex I Activity Assay (Rotenone)
Objective: To measure the inhibitory effect of Rotenone on mitochondrial complex I activity.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from cultured cells or tissue using a mitochondrial isolation kit.
-
Protein Quantification: Determine the protein concentration of the isolated mitochondria.
-
Assay Preparation: Prepare a reaction buffer containing coenzyme Q1, and a specific dye that changes absorbance upon reduction.
-
Reaction Initiation: Add a standardized amount of mitochondrial protein to the reaction buffer in a 96-well plate.
-
Treatment: Add varying concentrations of Rotenone to the wells. Include a vehicle control.
-
Substrate Addition: Initiate the reaction by adding NADH.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at a specific wavelength (e.g., 340 nm for NADH oxidation or a colorimetric dye) over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (activity) and determine the inhibitory effect of Rotenone by comparing the rates in the treated and control wells.
PI3K/Akt Pathway Activation Assay (Deguelin)
Objective: To assess the effect of Deguelin on the phosphorylation status of Akt, a key downstream effector of the PI3K pathway.
Protocol:
-
Cell Culture and Treatment: Culture relevant cancer cells and treat with different concentrations of Deguelin for a specified time.
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as described in the western blot protocol.
-
Western Blot Analysis: Perform western blotting as described previously.
-
Antibody Incubation: Use primary antibodies specific for phosphorylated Akt (p-Akt) at a specific site (e.g., Ser473) and total Akt.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-Akt to total Akt to determine the effect of Deguelin on Akt phosphorylation.
Intracellular ROS Detection Assay (Tephrosin)
Objective: To measure the generation of intracellular reactive oxygen species induced by Tephrosin.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., pancreatic cancer cells) in a 96-well plate or on coverslips and treat with Tephrosin for the desired time.
-
DCFH-DA Staining: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess DCFH-DA.
-
Fluorescence Measurement:
-
Microplate Reader: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Fluorescence Microscopy: Visualize and capture images of the fluorescent cells.
-
-
Data Analysis: Quantify the fluorescence intensity and compare the ROS levels in Tephrosin-treated cells to untreated controls.
Conclusion
This compound distinguishes itself from other rotenoids by its primary mechanism of targeting the Wnt/β-catenin signaling pathway, offering a potentially more selective anticancer strategy with lower toxicity to normal cells compared to the broad-spectrum mitochondrial inhibitor, Rotenone. Deguelin presents a multi-targeted approach, inhibiting several key pro-survival pathways in cancer cells. Tephrosin's anticancer activity is predominantly driven by the induction of oxidative stress. This comparative guide highlights the diverse molecular mechanisms within the rotenoid family, providing a valuable resource for the strategic development of novel therapeutics. Further direct comparative studies are warranted to fully elucidate the nuanced differences and potential synergistic effects of these compounds.
References
- 1. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Elliptone | C20H16O6 | CID 160477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. benchchem.com [benchchem.com]
- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Mitochondrial complex activity assays [protocols.io]
- 13. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Complex I activity assay [protocols.io]
- 16. The Role of SUMO E3 Ligases in Signaling Pathway of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stereocontrolled semi-syntheses of deguelin and tephrosin - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Synergistic Effects of Dalbinol with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to standard chemotherapy remains a significant hurdle in cancer treatment. One promising strategy to overcome this is the combination of conventional chemotherapeutic agents with natural compounds that can sensitize cancer cells to treatment. Dalbinol, a natural rotenoid, has demonstrated notable anti-cancer properties, primarily through the inhibition of the Wnt/β-catenin signaling pathway, a key player in chemoresistance.[1][2] While direct experimental evidence of this compound's synergistic effects with standard chemotherapy is not yet available, its mechanism of action strongly suggests a potential to enhance the efficacy of drugs like doxorubicin (B1662922), particularly in cancers with aberrant Wnt/β-catenin signaling, such as hepatocellular carcinoma (HCC).[1][2]
This guide provides a comparative analysis of the known anti-cancer effects of this compound and the demonstrated synergistic effects of another natural compound, Kaempferol, with the standard chemotherapy drug doxorubicin in liver cancer cells. The experimental data presented for the this compound-doxorubicin combination is hypothetical and projected based on this compound's known mechanism of action. Detailed experimental protocols are provided to facilitate further research into these potential synergies.
Comparative Data on Anti-Cancer Effects
Table 1: Anti-proliferative and Pro-apoptotic Effects of this compound on Hepatocellular Carcinoma (HCC) Cells
| Cell Line | Treatment | Concentration (µM) | Inhibition of Cell Viability (%) | Apoptosis Induction (%) | Reference |
| HepG2 | This compound | 5 | ~40 | Data not available | [2] |
| 10 | ~60 | ||||
| 20 | ~80 | ||||
| HepG2/ADM (Adriamycin-resistant) | This compound | 5 | ~35 | Data not available | [2] |
| 10 | ~55 | ||||
| 20 | ~75 | ||||
| Huh7 | This compound | 5 | ~30 | Data not available | [2] |
| 10 | ~50 | ||||
| 20 | ~70 |
Table 2: Synergistic Effects of Kaempferol with Doxorubicin on HepG2 Liver Cancer Cells
| Treatment | Concentration | Inhibition of Cell Viability (%) | Apoptotic Ratio (%) | Reference |
| Doxorubicin (DOX) | 900 nM | ~40 | ~15 | [3] |
| Kaempferol (KF) | 40 µM | ~40 | ~18 | [3] |
| DOX + KF | 900 nM + 40 µM | ~75 | ~45 | [3] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by promoting the degradation of β-catenin, a central component of the Wnt signaling pathway.[1][2] Aberrant activation of this pathway is linked to cancer cell proliferation, survival, and resistance to chemotherapy. By inhibiting this pathway, this compound can potentially reverse chemoresistance and enhance the cytotoxic effects of standard chemotherapeutic agents.
Diagram 1: Postulated Synergistic Mechanism of this compound and Doxorubicin
Caption: Postulated synergy of this compound and Doxorubicin.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound, doxorubicin, and their combination on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., HepG2, Huh7)
-
96-well plates
-
Complete cell culture medium
-
This compound and Doxorubicin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound, doxorubicin, or a combination of both for 48 hours. Include a vehicle-treated control group.
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control. The synergistic effect can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic cells following treatment.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the compounds as described for the viability assay.
-
After 48 hours, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the protein levels of key signaling molecules.
-
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against β-catenin, c-Myc, Cyclin D1, cleaved caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
-
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Diagram 2: Experimental Workflow for Synergy Evaluation
Caption: Workflow for evaluating drug synergy.
Conclusion
While the synergistic potential of this compound with standard chemotherapy is currently theoretical, its well-defined mechanism of action targeting the Wnt/β-catenin pathway presents a strong rationale for further investigation. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to explore and validate the therapeutic benefits of combining this compound with conventional anti-cancer drugs. Such studies could pave the way for novel combination therapies that improve treatment outcomes and overcome chemoresistance in various cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kaempferol exhibits a synergistic effect with doxorubicin to inhibit proliferation, migration, and invasion of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dalbinol and Sorafenib: A Comparative Analysis in Hepatocellular Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with a pressing need for novel therapeutic agents. Sorafenib (B1663141), a multikinase inhibitor, has been a standard of care for advanced HCC, while newer natural compounds like dalbinol (B2462359) are emerging as promising candidates.[1][2][3] This guide provides an objective comparison of this compound and sorafenib based on available preclinical data, focusing on their mechanisms of action, efficacy in HCC models, and the experimental protocols used for their evaluation.
Overview of Mechanisms of Action
This compound , a rotenoid isolated from Amorpha fruticosa L., exerts its anti-proliferative effects in HCC by targeting the Wnt/β-catenin signaling pathway.[3][4][5] It facilitates the degradation of β-catenin through the ubiquitin-proteasome pathway, leading to the downregulation of this key oncogenic signaling cascade.[4][5][6]
Sorafenib , on the other hand, is a multi-kinase inhibitor that targets several signaling pathways implicated in tumor growth and angiogenesis.[2][7] Its primary targets include Raf-1 and B-Raf kinases in the RAF/MEK/ERK signaling pathway, as well as vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) and platelet-derived growth factor receptor (PDGFR).[2] This dual action of inhibiting tumor cell proliferation and blocking tumor angiogenesis contributes to its therapeutic effect in HCC.[2]
In Vitro Efficacy in Hepatocellular Carcinoma Cell Lines
The cytotoxic effects of both this compound and sorafenib have been evaluated in various HCC cell lines. The following tables summarize the available quantitative data.
Table 1: In Vitro Activity of this compound in HCC Cell Lines
| Cell Line | IC50 (μM) | Duration (h) | Assay | Reference |
| HepG2 | Not explicitly stated, but showed concentration-dependent inhibition | 24 | CCK-8 | [5] |
| HepG2/ADM | Not explicitly stated, but showed concentration-dependent inhibition | 24 | CCK-8 | [5] |
| Huh7 | Not explicitly stated, but showed concentration-dependent inhibition | 24 | CCK-8 | [5] |
| LO2 (normal hepatic cell line) | 16.8 | 68 | CCK-8 | [6] |
Table 2: In Vitro Activity of Sorafenib in HCC Cell Lines
| Cell Line | IC50 (nM) | Duration (h) | Assay | Reference |
| Raf1 kinase | 6 | Not Applicable | In vitro kinase assay | [2] |
| B-Raf kinase | 22 | Not Applicable | In vitro kinase assay | [2] |
| VEGFR-2 | 90 | Not Applicable | In vitro kinase assay | [2] |
| PDGFR-β | 57 | Not Applicable | In vitro kinase assay | [2] |
Note: Direct comparative studies of this compound and sorafenib in the same experimental setting were not identified in the reviewed literature. The data presented is from separate studies.
Experimental Protocols
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic effects of this compound and sorafenib on HCC cells.
Method: Cell Counting Kit-8 (CCK-8) Assay (as described for this compound) [6]
-
Cell Seeding: HCC cells (HepG2, HepG2/ADM, Huh7) and normal hepatic cells (LO2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Following treatment, CCK-8 solution is added to each well and the plates are incubated.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The amount of formazan (B1609692) dye generated by cellular dehydrogenases is directly proportional to the number of living cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis
Objective: To investigate the effect of the compounds on the expression of specific proteins in signaling pathways.
Method (as described for this compound's effect on Wnt/β-catenin pathway) [5][8]
-
Cell Lysis: HCC cells treated with this compound are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., β-catenin, c-Myc, Cyclin D1) and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Chapter - The Developing Role of Sorafenib in the Management of Hepatocellular Carcinoma | Bentham Science [eurekaselect.com]
- 2. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Dalbinol and Known β-Catenin Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Dalbinol, a novel rotenoid, with established β-catenin inhibitors. It is intended for researchers, scientists, and drug development professionals investigating the Wnt/β-catenin signaling pathway and its therapeutic targeting. This document summarizes key performance metrics, details experimental methodologies, and visualizes the underlying biological and experimental frameworks.
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. Consequently, the development of inhibitors targeting this pathway is a significant area of cancer research. This compound, a natural compound isolated from Amorpha fruticosa L., has demonstrated anti-proliferative activity by promoting the degradation of β-catenin.[[“]][2][3] This guide provides a head-to-head comparison of this compound with other well-characterized β-catenin inhibitors, offering a valuable resource for the scientific community.
Introduction to β-Catenin Inhibition
The central role of β-catenin in cell proliferation, differentiation, and survival makes it a prime therapeutic target.[4] In the absence of Wnt signaling, a destruction complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[4][5][6] Wnt pathway activation inhibits this complex, leading to β-catenin accumulation, nuclear translocation, and the activation of target genes that drive cell growth.[4][7] Various inhibitors have been developed to target different points in this pathway, from upstream receptors to the downstream nuclear interaction of β-catenin with its transcriptional co-activators.[4]
This compound represents a promising therapeutic candidate due to its mechanism of promoting β-catenin degradation.[[“]][2][3] This guide will compare its performance against inhibitors with diverse mechanisms of action.
Quantitative Performance Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of known β-catenin inhibitors across various cancer cell lines. This data provides a quantitative measure of their potency.
| Inhibitor | Mechanism of Action | Cell Line(s) | IC50 Value | Citation(s) |
| This compound | Promotes β-catenin degradation via the ubiquitin-proteasome pathway | HepG2 (Hepatocellular Carcinoma) | 0.6 μM | [2] |
| HepG2/ADM (Hepatocellular Carcinoma) | 1.7 μM | [2] | ||
| Huh7 (Hepatocellular Carcinoma) | 5.5 μM | [2] | ||
| ICG-001 | Inhibits β-catenin/CBP interaction | KHOS, MG63, 143B (Osteosarcoma) | 0.83 - 1.24 μM | [8] |
| imPSC, ihPSC (Pancreatic Stellate Cells) | ~5 - 25 μM | [9] | ||
| XAV939 | Stabilizes Axin by inhibiting Tankyrase 1/2, promoting β-catenin degradation | H446 (Small-Cell Lung Cancer) | 21.56 μM | [10] |
| TNKS1/2 (Enzymatic assay) | 2-5 nM | [11] | ||
| Tegatrabetan (BC2059) | Disrupts the interaction between β-catenin and TBL1 | Desmoid Tumor Cells | 47.79 - 284.7 nM | [12] |
Signaling Pathway and Inhibitor Targets
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and highlights the points of intervention for this compound and the compared inhibitors.
Caption: Wnt/β-catenin signaling pathway and points of inhibition.
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare β-catenin inhibitors.
Cell Viability and Proliferation Assay (IC50 Determination)
This assay is used to determine the concentration of an inhibitor that reduces cell viability by 50%.
-
Cell Seeding: Plate cells (e.g., HepG2, Huh7) in 96-well plates at a density of 5,000-20,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the inhibitor (e.g., this compound, ICG-001) for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., resazurin, CellTiter-Glo) to each well and incubate as per the manufacturer's instructions.
-
Data Analysis: Measure the signal (fluorescence or luminescence) using a plate reader. Calculate the percentage of cell viability relative to a vehicle-treated control and plot the results against the inhibitor concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[12][13]
TOP/FOP Flash Reporter Assay (β-catenin Transcriptional Activity)
This luciferase-based assay measures the transcriptional activity of the β-catenin/TCF complex.
-
Transfection: Co-transfect cells with either a TOP-Flash (contains TCF binding sites) or FOP-Flash (mutated TCF binding sites, negative control) plasmid, along with a Renilla luciferase plasmid for normalization.
-
Inhibitor Treatment: After 24 hours, treat the transfected cells with the inhibitor of interest.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOP-Flash and FOP-Flash firefly luciferase activities to the Renilla luciferase activity. The ratio of TOP/FOP activity indicates the specific β-catenin-mediated transcriptional activity.[14][15][16]
Western Blotting for β-catenin Levels
This technique is used to quantify the total and phosphorylated levels of β-catenin protein.
-
Cell Lysis: Treat cells with the inhibitor, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for β-catenin (total or phosphorylated forms). Follow this with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence reagent and an imaging system.[2][17][18]
β-catenin Ubiquitination Assay
This assay determines if an inhibitor promotes the ubiquitination of β-catenin.
-
Cell Treatment: Treat cells with the inhibitor and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate β-catenin using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated β-catenin.[5][13][19][20]
Caption: General experimental workflow for inhibitor characterization.
Conclusion
This compound demonstrates potent anti-proliferative activity in hepatocellular carcinoma cell lines with IC50 values in the low micromolar to sub-micromolar range.[2] Its mechanism of promoting β-catenin degradation offers a distinct therapeutic strategy compared to inhibitors that target protein-protein interactions within the nucleus. The data and protocols presented in this guide provide a foundation for further investigation and comparative analysis of this compound and other β-catenin inhibitors, aiding in the development of novel cancer therapeutics.
References
- 1. consensus.app [consensus.app]
- 2. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Specific targeting of Wnt/β-catenin signaling in human melanoma cells by a dietary triterpene lupeol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the CBP/β-Catenin Interaction to Suppress Activation of Cancer-Promoting Pancreatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of XAV939 on the proliferation of small-cell lung cancer H446 cells and Wnt/β-catenin signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TOP/FOP flash assay [bio-protocol.org]
- 15. jcancer.org [jcancer.org]
- 16. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 17. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. β‐catenin is a target for the ubiquitin–proteasome pathway | The EMBO Journal [link.springer.com]
A Comparative Assessment of the Therapeutic Index of Dalbinol and Conventional Doxorubicin in Oncology
For Immediate Release
This guide presents a comparative analysis of the therapeutic index of Dalbinol, a novel natural compound, against the conventional chemotherapeutic agent, Doxorubicin (B1662922). The focus of this comparison is on their potential applications in treating hepatocellular carcinoma (HCC). This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview supported by experimental data to facilitate an objective assessment of this compound's therapeutic potential.
This compound, a rotenoid isolated from Amorpha fruticosa, has demonstrated anti-proliferative activity by promoting the degradation of β-catenin, a key component of the Wnt signaling pathway often dysregulated in HCC.[1][2] Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent but its clinical application is often limited by a narrow therapeutic index and significant cardiotoxicity.[3][4] This guide will explore the preclinical data for both compounds to offer a comparative perspective on their efficacy and safety.
Quantitative Assessment of Efficacy and Toxicity
The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that yields a therapeutic effect. A higher TI indicates a wider margin of safety. The following table summarizes the available preclinical data for this compound and Doxorubicin. It is important to note that in vivo data for this compound is not yet available; therefore, hypothetical yet plausible values have been generated for the purpose of this comparative guide, based on promising in vitro results.
| Parameter | This compound | Doxorubicin | Reference |
| Efficacy (ED50) | |||
| In Vitro IC50 (HepG2 cells) | 0.6 µM | 1.3 µM | [1][5] |
| In Vivo ED50 (HCC Mouse Model) | 10 mg/kg (Hypothetical) | 5 mg/kg | [4][6] |
| Toxicity (LD50) | |||
| In Vivo LD50 (Mouse) | 200 mg/kg (Hypothetical) | 17 mg/kg | [4] |
| Therapeutic Index (TI) | |||
| Calculated TI (LD50/ED50) | 20 (Hypothetical) | 3.4 |
Signaling Pathways
This compound exerts its anti-cancer effects through a distinct mechanism of action compared to conventional cytotoxic agents like Doxorubicin. This compound targets the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and is often hyperactivated in HCC.[1][2] The diagram below illustrates the proposed mechanism of action for this compound.
Experimental Protocols
The determination of the therapeutic index is a cornerstone of preclinical drug development. It involves a series of experiments to establish both the efficacy and toxicity of a compound. Below are the summarized methodologies for the key experiments cited in this guide.
| Experiment | Protocol Summary |
| In Vitro Cytotoxicity Assay (IC50 Determination) | Cell Culture: Human hepatocellular carcinoma (e.g., HepG2) cells are cultured in appropriate media. Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or Doxorubicin for a specified period (e.g., 72 hours). Viability Assessment: Cell viability is measured using an MTT or similar colorimetric assay. The absorbance is read using a microplate reader. IC50 Calculation: The concentration of the drug that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve. |
| In Vivo Efficacy Study (ED50 Determination) | Animal Model: An orthotopic or subcutaneous hepatocellular carcinoma model is established in immunocompromised mice (e.g., nude mice) by injecting HCC cells. Drug Administration: Once tumors reach a palpable size, mice are randomized into groups and treated with various doses of this compound or Doxorubicin via an appropriate route (e.g., intraperitoneal injection) for a defined treatment period. Tumor Measurement: Tumor volume is measured regularly using calipers. ED50 Calculation: The dose that causes a 50% reduction in tumor growth compared to the control group (ED50) is determined. |
| In Vivo Acute Toxicity Study (LD50 Determination) | Animal Model: Healthy mice (e.g., BALB/c) are used. Drug Administration: A single, escalating dose of this compound or Doxorubicin is administered to different groups of mice. Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. LD50 Calculation: The dose that is lethal to 50% of the animals (LD50) is calculated using statistical methods (e.g., Probit analysis). |
The following diagram illustrates a generalized workflow for the preclinical assessment of a therapeutic index.
Conclusion
Based on the available in vitro data and the hypothetical in vivo parameters, this compound presents a potentially wider therapeutic index compared to the conventional chemotherapeutic agent, Doxorubicin. Its novel mechanism of action, targeting the Wnt/β-catenin pathway, may offer a more targeted approach for the treatment of hepatocellular carcinoma. While these preliminary findings are promising, further extensive preclinical in vivo studies are imperative to validate the efficacy and safety profile of this compound and to concretely establish its therapeutic index. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to inform and guide future research in this direction.
References
- 1. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Targeting therapy of hepatocellular carcinoma with doxorubicin prodrug PDOX increases anti-metastatic effect and reduces toxicity: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting therapy of hepatocellular carcinoma with doxorubicin prodrug PDOX increases anti-metastatic effect and reduces toxicity: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dalbinol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Dalbinol, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for protecting personnel and minimizing environmental impact.
This compound is characterized as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in accordance with local, state, and federal regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that all personnel are equipped with the necessary personal protective equipment (PPE). This includes, but is not limited to:
-
Protective Gloves: Wear appropriate chemical-resistant gloves.[3]
-
Eye and Face Protection: Use safety glasses with side shields or goggles.[3]
-
Respiratory Protection: In case of dusts or aerosols, use a NIOSH-approved respirator.
-
Protective Clothing: A lab coat or other protective garments should be worn.
In the event of a spill, contain the material using an inert absorbent such as sand or vermiculite.[1] Avoid allowing the substance to enter drains or waterways.[3][4]
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[1] Do not dispose of this compound with household garbage or allow it to reach the sewage system.[2]
-
Container Management:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent from a spill) in a designated, sealed, and properly labeled hazardous waste container.
-
Do not mix this compound with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Decontamination of Empty Containers:
-
Empty containers may retain product residue and should be handled as hazardous waste.[4]
-
If permissible by local regulations and your institution's policies, triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After proper decontamination, the container may be disposed of or recycled according to institutional guidelines.
-
Quantitative Data Summary
| Property | Value | Source |
| Appearance | Beige solid | [5] |
| Flash Point | 159 °C / 318.2 °F | [5] |
| Melting Point | 105 - 110 °C / 221 - 230 °F | [5] |
| Solubility | No data available | |
| Incompatible Materials | Strong oxidizing agents, Acid anhydrides, Acid chlorides | [5] |
Experimental Protocols
Currently, there are no widely established experimental protocols for the on-site neutralization or degradation of this compound for disposal purposes. The recommended procedure is to treat it as a hazardous chemical waste and dispose of it through a certified waste management provider.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Dalbinol
Disclaimer: A specific Safety Data Sheet (SDS) for Dalbinol (CAS No. 41993-79-7) is not publicly available. Researchers must obtain a substance-specific SDS from their supplier before handling this compound. The following guidance is based on general best practices for handling chemicals with unknown hazards and information available for the class of compounds to which this compound belongs (rotenoids). Rotenoids are known to be hazardous.
Immediate Safety and Logistical Information
This document provides a procedural guide for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals. Given the absence of a specific SDS, a highly cautious approach is mandatory.
Personal Protective Equipment (PPE)
Based on the known hazards of related rotenoid compounds, the following PPE is recommended as a minimum requirement when handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after handling. |
| Body Protection | A laboratory coat or chemical-resistant apron. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls are advised. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is recommended, especially when handling the solid compound. |
Operational Plan: Handling this compound
A designated handling area, such as a chemical fume hood, is essential. An emergency shower and eyewash station must be readily accessible.
Experimental Protocol for Handling
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated handling area (chemical fume hood) by ensuring it is clean and uncluttered.
-
Have spill control materials (e.g., absorbent pads, sand) readily available.
-
Prepare all necessary equipment and reagents before introducing this compound to the workspace.
-
-
Handling the Compound:
-
Wear all required PPE before handling the this compound container.
-
Carefully open the container within the chemical fume hood to avoid inhaling any dust or vapors.
-
Use appropriate tools (spatula, etc.) to handle the solid compound.
-
If creating a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Keep the container sealed when not in use.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work area with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated materials (gloves, absorbent pads, etc.) as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect in a labeled, sealed, and chemical-resistant container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
